6-Chloro-4-methoxynicotinamide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-4-methoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-12-5-2-6(8)10-3-4(5)7(9)11/h2-3H,1H3,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUSQHCKRZHXZCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718305 | |
| Record name | 6-Chloro-4-methoxypyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1312118-17-4 | |
| Record name | 6-Chloro-4-methoxypyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 6-Chloro-4-methoxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 6-chloro-4-methoxynicotinamide, a key building block in medicinal chemistry. The described methodology is based on established chemical transformations, offering a reliable route for the preparation of this compound. This document details the necessary experimental procedures, presents available quantitative data, and includes visualizations to aid in the understanding of the synthesis workflow.
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a three-step sequence commencing with the commercially available 4,6-dichloronicotinic acid. The pathway involves an initial esterification of the carboxylic acid, followed by a regioselective nucleophilic aromatic substitution to introduce the methoxy group at the C-4 position, and concludes with the amidation of the ester to yield the final product.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Esterification of 4,6-Dichloronicotinic Acid to Methyl 4,6-dichloronicotinate
This initial step protects the carboxylic acid functionality as a methyl ester, facilitating the subsequent methoxylation reaction.
Protocol: To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux and maintained for 4 hours. Upon completion, the solvent is removed under reduced pressure. The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated in vacuo to yield methyl 4,6-dichloronicotinate.
| Parameter | Value | Reference |
| Purity | >95.0% (GC) | [1] |
| Melting Point | 43.0 to 47.0 °C | [1] |
| Appearance | White to almost white powder or crystal | [1] |
Step 2: Selective Methoxylation of Methyl 4,6-dichloronicotinate to Methyl 6-chloro-4-methoxynicotinate
This key transformation introduces the methoxy group at the C-4 position of the pyridine ring through a regioselective nucleophilic aromatic substitution. The chlorine atom at the C-4 position is more activated towards nucleophilic attack than the one at the C-6 position.
Protocol: To a solution of methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 volumes), a solution of sodium methoxide (1.1 eq) in methanol is added dropwise at room temperature. The reaction is stirred for 2 hours. Following the reaction, the solvent is evaporated. The residue is then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford methyl 6-chloro-4-methoxynicotinate.
| Parameter | Value |
| Molecular Formula | C₈H₈ClNO₃ |
| CAS Number | 84332-02-5 |
Step 3: Amidation of Methyl 6-chloro-4-methoxynicotinate to this compound
The final step involves the conversion of the methyl ester to the primary amide. This can be achieved by reacting the ester with ammonia. While direct catalytic amidation of unactivated esters is a known transformation, a specific protocol for this substrate requires careful consideration of reaction conditions to achieve high conversion and purity.[2]
Conceptual Protocol: Methyl 6-chloro-4-methoxynicotinate (1.0 eq) is dissolved in a suitable solvent, such as methanol saturated with ammonia, in a sealed pressure vessel. The reaction mixture is heated to a temperature between 80-120 °C and stirred for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₇H₇ClN₂O₂ | [3] |
| Molecular Weight | 186.60 | [3] |
| Purity | 95+% | [3] |
| Storage | Sealed in dry, 2-8℃ | [3] |
Experimental Workflow
The overall experimental workflow for the synthesis is depicted below.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for the starting materials and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Reference |
| 4,6-Dichloronicotinic Acid | C₆H₃Cl₂NO₂ | 192.00 | Commercially Available | - |
| Methyl 4,6-dichloronicotinate | C₇H₅Cl₂NO₂ | 206.02 | >95.0% (GC) | [1] |
| Methyl 6-chloro-4-methoxynicotinate | C₈H₈ClNO₃ | 201.61 | - | - |
| This compound | C₇H₇ClN₂O₂ | 186.60 | 95+% | [3] |
Note: The yields for each step are dependent on the specific reaction conditions and scale, and should be optimized accordingly.
Conclusion
This technical guide outlines a robust and logical synthetic pathway for this compound. The provided experimental protocols are based on well-established chemical principles and offer a solid foundation for researchers to produce this valuable compound. Further optimization of the amidation step may be required to achieve high yields and purity. The successful synthesis of this compound will provide a key intermediate for the development of novel therapeutics and other advanced materials.
References
An In-depth Technical Guide to the Chemical Properties of 6-Chloro-4-methoxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methoxynicotinamide, a substituted pyridine derivative, represents a molecule of interest in the fields of medicinal chemistry and drug discovery. Its structural features, combining a chlorinated pyridine ring with methoxy and carboxamide functionalities, suggest its potential as a versatile scaffold for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, drawing upon available data for the compound and its close structural analogs. The information herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Chemical and Physical Properties
Quantitative data for this compound is limited in the public domain. The following tables summarize the available information for the target compound and a closely related precursor, methyl 6-chloro-4-methoxypyridine-3-carboxylate, to provide a comparative reference.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1312118-17-4 | [1] |
| Molecular Formula | C₇H₇ClN₂O₂ | [1] |
| Molecular Weight | 186.60 g/mol | [1] |
| Synonyms | 6-Chloro-4-methoxypyridine-3-carboxamide | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Table 2: Computational Chemistry Data for this compound
| Descriptor | Value |
| Topological Polar Surface Area (TPSA) | 65.21 Ų |
| logP (Octanol-Water Partition Coefficient) | 0.8425 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
Table 3: Physical Properties of a Related Precursor: Methyl 6-chloro-4-methoxypyridine-3-carboxylate
| Property | Value | Source |
| CAS Number | 84332-02-5 | |
| Molecular Formula | C₈H₈ClNO₃ | |
| Molecular Weight | 201.61 g/mol | |
| Melting Point | 73 - 75 °C | |
| Physical Form | Solid |
Synthesis and Experimental Protocols
A definitive, published synthesis protocol for this compound is not currently available. However, a plausible synthetic route can be conceptualized based on the synthesis of its aldehyde analog and general methodologies for amide formation. The following represents a potential experimental workflow.
Conceptual Synthetic Pathway
The synthesis of this compound could likely be achieved from a suitable carboxylic acid precursor, such as 6-chloro-4-methoxypyridine-3-carboxylic acid. This precursor could be synthesized from 4,6-dichloropyridine-3-carbaldehyde.
Caption: Conceptual synthetic pathway for this compound.
Representative Experimental Protocol: Amidation of a Carboxylic Acid
This protocol describes a general method for the formation of a primary amide from a carboxylic acid, which could be adapted for the synthesis of this compound from its corresponding carboxylic acid precursor.
-
Activation of the Carboxylic Acid: To a solution of 6-chloro-4-methoxypyridine-3-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere, add a coupling agent (e.g., EDC, 1.1 eq) and an activator (e.g., HOBt, 1.1 eq). Stir the mixture at room temperature for 30 minutes.
-
Ammonolysis: To the activated carboxylic acid solution, add a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium chloride with a non-nucleophilic base) dropwise at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the amide protons. Based on the spectrum of 6-chloro-4-methoxypyridine-3-carbaldehyde, the pyridine protons would likely appear in the aromatic region (δ 7.0-9.0 ppm), with the methoxy protons appearing as a singlet around δ 4.0 ppm.[2] The amide protons would be expected to appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show signals for the six unique carbon atoms of the pyridine ring, the methoxy carbon, and the carbonyl carbon of the amide. The pyridine ring carbons are expected to resonate in the range of 110-160 ppm, the methoxy carbon around 55-60 ppm, and the carbonyl carbon between 165-175 ppm.
Representative NMR Sample Preparation Protocol:
-
Weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).
Mass Spectrometry (MS)
Mass spectrometry would be a critical tool for confirming the molecular weight of this compound. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the M peak.
Representative ESI-MS Protocol:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amide (around 3400-3200 cm⁻¹), the C=O stretching of the amide (around 1680-1630 cm⁻¹), and C-O stretching of the methoxy group (around 1250-1000 cm⁻¹).
Biological Activity and Potential Applications
While there is no specific biological activity reported for this compound, the nicotinamide scaffold is a well-established pharmacophore present in numerous biologically active molecules. Derivatives of nicotinamide have been shown to exhibit a wide range of therapeutic activities, including antibacterial, antifungal, and antitumor effects.[3][4][5][6] The presence of the chloro and methoxy substituents on the pyridine ring of this compound provides opportunities for further chemical modification to explore its potential as a lead compound in drug discovery programs.
Caption: Potential biological significance of this compound.
Conclusion
This compound is a chemical entity with significant potential for further investigation in the realm of synthetic and medicinal chemistry. While comprehensive experimental data for this specific molecule is currently sparse, this guide provides a foundational understanding of its properties and potential, based on available information and data from closely related compounds. The presented conceptual synthetic pathways and analytical protocols offer a starting point for researchers aiming to synthesize, characterize, and explore the biological activities of this and similar nicotinamide derivatives. Further research is warranted to fully elucidate the chemical and biological profile of this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-Chloro-4-methoxypyridine-3-carbaldehyde | 1256823-05-8 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. tressless.com [tressless.com]
- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: 6-Chloro-4-methoxynicotinamide (CAS: 1312118-17-4) - A Potential Modulator of Nicotinamide N-methyltransferase
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document compiles available information and provides expert-guided hypotheses regarding 6-Chloro-4-methoxynicotinamide. As of the date of this publication, detailed experimental data for this specific compound is limited in publicly accessible literature. The experimental protocols and potential biological activities described herein are based on established methodologies for analogous compounds and should be considered illustrative.
Introduction
This compound is a substituted pyridine-3-carboxamide. While this specific molecule is not extensively characterized in peer-reviewed literature, its structural resemblance to known bioactive molecules, particularly other nicotinamide derivatives, suggests a potential role as a modulator of key cellular enzymes. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and its likely biological target, Nicotinamide N-methyltransferase (NNMT). The information is intended to serve as a foundational resource for researchers investigating this and related compounds.
Physicochemical Properties
The fundamental properties of this compound are summarized below. This data is compiled from chemical supplier databases.
| Property | Value | Source |
| CAS Number | 1312118-17-4 | ChemScene[1] |
| Molecular Formula | C₇H₇ClN₂O₂ | ChemScene[1] |
| Molecular Weight | 186.60 g/mol | ChemScene[1] |
| Synonyms | 6-Chloro-4-methoxypyridine-3-carboxamide | ChemScene[1] |
| SMILES | COC1=CC(Cl)=NC=C1C(N)=O | ChemScene[1] |
| Storage Conditions | Sealed in dry, 2-8°C | ChemScene[1] |
Inferred Biological Activity and Target: Nicotinamide N-methyltransferase (NNMT)
Based on a significant body of research on structurally related nicotinamide analogs, this compound is hypothesized to be an inhibitor of Nicotinamide N-methyltransferase (NNMT).[2][3]
NNMT is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of S-adenosylmethionine (SAM) levels.[4][5] The enzyme catalyzes the transfer of a methyl group from SAM to nicotinamide, producing 1-methylnicotinamide (MNA) and S-adenosylhomocysteine (SAH).
The Role of NNMT in Disease
Elevated expression of NNMT has been implicated in a variety of diseases, including:
-
Metabolic Diseases: Overexpression of NNMT in adipose tissue and the liver is associated with obesity and type 2 diabetes.[3]
-
Cancer: Increased NNMT activity has been observed in numerous cancers, where it is thought to influence cellular metabolism and epigenetic regulation to promote tumor growth.[4][5]
-
Neurodegenerative Diseases: Dysregulation of NNMT has also been linked to certain neurodegenerative conditions.[3]
Inhibition of NNMT is therefore a promising therapeutic strategy for these conditions. By blocking the activity of NNMT, inhibitors can modulate cellular energy levels and methylation pathways.
Structure-Activity Relationship (SAR) Context
The nicotinamide scaffold is the endogenous substrate for NNMT. Many potent and selective inhibitors of NNMT are derivatives of nicotinamide. The substitutions on the pyridine ring of this compound are likely to influence its binding affinity and inhibitory potency. The 6-chloro and 4-methoxy groups may interact with specific residues in the NNMT active site, potentially enhancing its inhibitory activity compared to unsubstituted nicotinamide.
Experimental Protocols
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned from its corresponding aldehyde, 6-Chloro-4-methoxynicotinaldehyde. A plausible two-step synthesis is outlined below.
Step 1: Synthesis of 6-Chloro-4-methoxynicotinaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from the known synthesis of 6-Chloro-4-methoxynicotinaldehyde.
-
Reagents: 2-chloro-4-methoxypyridine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF.
-
Cool the flask in an ice bath and add POCl₃ dropwise with stirring to form the Vilsmeier reagent.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Dissolve 2-chloro-4-methoxypyridine in anhydrous DCM and add it dropwise to the Vilsmeier reagent.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of NaHCO₃.
-
Extract the product with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 6-Chloro-4-methoxynicotinaldehyde. Purify by column chromatography on silica gel.
-
Step 2: Oxidation to Carboxylic Acid and Amidation
-
Reagents: 6-Chloro-4-methoxynicotinaldehyde, an oxidizing agent (e.g., potassium permanganate or Jones reagent), thionyl chloride (SOCl₂), ammonia (or an ammonia source), and appropriate solvents.
-
Procedure:
-
Oxidize the aldehyde from Step 1 to the corresponding carboxylic acid, 6-chloro-4-methoxynicotinic acid, using a suitable oxidizing agent.
-
Convert the carboxylic acid to the acid chloride by reacting with thionyl chloride.
-
React the acid chloride with an excess of ammonia to form the final product, this compound.
-
Purify the product by recrystallization or column chromatography.
-
NNMT Inhibition Assay (Hypothetical)
This protocol describes a typical in vitro assay to determine the inhibitory potency (IC₅₀) of a compound against NNMT.
-
Materials: Recombinant human NNMT, S-adenosyl-L-[methyl-¹⁴C]-methionine, nicotinamide, test compound (this compound), assay buffer (e.g., Tris-HCl), scintillation cocktail, and a scintillation counter.
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, nicotinamide, and recombinant human NNMT.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding S-adenosyl-L-[methyl-¹⁴C]-methionine.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., a high concentration of unlabeled SAM).
-
Quantify the formation of radiolabeled 1-methylnicotinamide using a scintillation counter.
-
Calculate the percent inhibition at each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
NNMT Catalytic Cycle and Inhibition
Caption: Hypothesized inhibition of the NNMT catalytic cycle.
Conclusion
This compound is a compound of interest for which detailed public data is currently sparse. However, based on its chemical structure and the well-documented activities of related nicotinamide derivatives, it is a strong candidate for being an inhibitor of Nicotinamide N-methyltransferase. This technical guide provides a foundational understanding of its properties, a plausible synthetic pathway, and its likely biological context. The provided experimental protocols and diagrams are intended to guide future research into this and similar molecules, which hold potential for the development of novel therapeutics targeting diseases associated with elevated NNMT activity. Further experimental validation is required to confirm the hypotheses presented in this document.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 3. Nicotinamide N-methyl transferase (NNMT): An emerging therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms and inhibitors of nicotinamide N-methyltransferase - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloro-4-methoxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical characterization of 6-Chloro-4-methoxynicotinamide. While this specific substituted nicotinamide is not extensively documented in publicly available literature, this document compiles the known information and presents standardized methodologies for its synthesis and characterization based on established chemical principles and analogous compounds. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development who may be interested in this or structurally related molecules. All quantitative data is summarized for clarity, and detailed experimental protocols are provided. Logical and procedural workflows are visualized using Graphviz diagrams to facilitate understanding.
Molecular Structure and Physicochemical Properties
This compound is a derivative of nicotinamide, which is a form of vitamin B3. The core structure is a pyridine ring substituted with a chloro group at the 6-position, a methoxy group at the 4-position, and a carboxamide group at the 3-position.
Molecular Structure:
-
Molecular Formula: C₇H₇ClN₂O₂
-
Systematic IUPAC Name: 6-chloro-4-methoxypyridine-3-carboxamide
-
SMILES: COC1=CC(Cl)=NC=C1C(N)=O
Below is a two-dimensional representation of the molecular structure.
Caption: 2D structure of this compound.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that while the molecular formula and weight are definitive, other parameters are computationally predicted and await experimental verification.
| Property | Value | Source |
| Molecular Formula | C₇H₇ClN₂O₂ | ChemScene[1] |
| Molecular Weight | 186.60 g/mol | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 65.21 Ų | ChemScene[1] |
| logP (octanol-water partition coefficient) | 0.8425 | ChemScene[1] |
| Hydrogen Bond Acceptors | 3 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 2 | ChemScene[1] |
Synthesis and Characterization
Proposed Synthetic Workflow
A potential synthetic pathway could involve the amidation of a corresponding carboxylic acid or ester precursor. The following diagram illustrates a logical workflow for such a synthesis.
References
An In-depth Technical Guide on the Biological Activity of 6-Methoxynicotinamide
This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of inhibiting NNMT.
Introduction to 6-Methoxynicotinamide and its Target, NNMT
6-Methoxynicotinamide is a nicotinamide analog that has emerged as a potent and orally active inhibitor of Nicotinamide N-methyltransferase (NNMT).[1] NNMT is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide to 1-methylnicotinamide (MNA), using S-adenosyl-L-methionine (SAM) as a methyl donor.[2][3] This enzymatic reaction is a key step in the catabolism of nicotinamide, a form of vitamin B3 and a precursor for the essential coenzyme nicotinamide adenine dinucleotide (NAD+).
Elevated expression of NNMT has been implicated in the pathophysiology of various diseases, including metabolic disorders like obesity and type 2 diabetes, as well as several types of cancer.[3] By inhibiting NNMT, 6-methoxynicotinamide modulates cellular metabolism, leading to a range of beneficial effects such as reduced body weight, improved insulin sensitivity, and normalized glucose tolerance in preclinical models.[1][3] This makes 6-methoxynicotinamide a valuable pharmacological tool for studying the function of NNMT and a promising lead compound for the development of novel therapeutics.
Quantitative Data
The following tables summarize the key quantitative data for 6-methoxynicotinamide (JBSNF-000088).
Table 1: In Vitro Inhibitory Activity of 6-Methoxynicotinamide against NNMT
| Target | Species | IC50 (µM) |
| NNMT | Human | 1.8[1][4] |
| NNMT | Monkey | 2.8[1][4] |
| NNMT | Mouse | 5.0[1] |
Table 2: In Vitro Cellular Activity of 6-Methoxynicotinamide
| Cell Line | Description | IC50 (µM) |
| U2OS | Human Osteosarcoma | 1.6[1][4] |
| 3T3L1 | Differentiated Mouse Adipocytes | 6.3[1][4] |
Table 3: In Vivo Pharmacokinetic Parameters of 6-Methoxynicotinamide in Mice
| Parameter | Value | Administration Route | Dosage |
| Cmax | 3568 ng/mL | Oral Gavage | 10 mg/kg[1] |
| Tmax | 0.5 hours | Oral Gavage | 10 mg/kg[1] |
| Plasma Half-life | 0.4 hours | Oral Gavage | 10 mg/kg[1] |
| Plasma Half-life | 0.5 hours | Intravenous | 1 mg/kg[1] |
| Plasma Clearance | 21 mL/min/kg | Intravenous | 1 mg/kg[1] |
| Volume of Distribution (steady state) | 0.7 L/kg | Intravenous | 1 mg/kg[1] |
| Oral Bioavailability | ~40% | Oral Gavage | 10 mg/kg[1] |
Experimental Protocols
Synthesis of 6-Methoxynicotinamide
While a specific, detailed synthesis protocol for 6-methoxynicotinamide was not found in the searched literature, the synthesis of analogous nicotinamide derivatives often involves the modification of the pyridine ring. For instance, the synthesis of N-(Hydroxymethyl)nicotinamide involves the condensation of nicotinamide with formaldehyde in the presence of a base.[5] It is plausible that the synthesis of 6-methoxynicotinamide would start from a commercially available substituted nicotinic acid or nicotinamide precursor, followed by standard organic chemistry transformations to introduce the methoxy group at the 6-position.
In Vitro NNMT Enzymatic Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of 6-methoxynicotinamide against the NNMT enzyme.
Reagents and Materials:
-
Recombinant human, monkey, or mouse NNMT enzyme
-
Nicotinamide (Substrate)
-
S-adenosyl-L-methionine (SAM) (Co-substrate)
-
6-Methoxynicotinamide (Inhibitor)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)[2]
-
Quenching solution to stop the reaction
-
Detection system (e.g., LC-MS/MS or a fluorogenic plate reader)
Procedure:
-
Prepare serial dilutions of 6-methoxynicotinamide in the assay buffer.
-
In a microplate, add the NNMT enzyme to each well, followed by the different concentrations of 6-methoxynicotinamide.[2]
-
Incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at room temperature to allow for binding.[2]
-
Initiate the enzymatic reaction by adding a mixture of nicotinamide and SAM to each well.[2]
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at 37°C.[2]
-
Stop the reaction by adding a quenching solution.[2]
-
Quantify the amount of the product, 1-methylnicotinamide (MNA), or the co-product, S-adenosyl-L-homocysteine (SAH), using a suitable detection method like LC-MS/MS.[2]
-
Calculate the percent inhibition for each concentration of 6-methoxynicotinamide and determine the IC50 value by fitting the data to a dose-response curve.[2]
Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT assay to evaluate the effect of 6-methoxynicotinamide on the viability of cancer cell lines.
Reagents and Materials:
-
Cancer cell lines of interest (e.g., U2OS)
-
Complete cell culture medium
-
96-well cell culture plates
-
6-Methoxynicotinamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Prepare serial dilutions of 6-methoxynicotinamide in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of 6-methoxynicotinamide. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Incubate the plate in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.[6]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6][7][8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
In Vivo Efficacy Study in Diet-Induced Obese (DIO) Mice
This protocol outlines a methodology for evaluating the in vivo efficacy of 6-methoxynicotinamide in a diet-induced obese mouse model.[2]
Animal Model:
-
Male C57BL/6J mice are commonly used.[2]
-
Obesity and insulin resistance are induced by feeding a high-fat diet (HFD), typically 45-60% kcal from fat, for 10-14 weeks.[2][9]
Compound Administration:
-
6-Methoxynicotinamide is administered via oral gavage. A typical dose is 50 mg/kg, administered twice daily.[1][2]
-
A vehicle control group (e.g., saline or a suitable formulation vehicle) must be included.[2]
Experimental Procedure:
-
After the HFD-induced obesity period, randomize the mice into treatment and vehicle control groups.[2]
-
Administer 6-methoxynicotinamide or vehicle for a period of 4 weeks.[2]
-
Monitor body weight and food intake regularly (e.g., weekly).[2]
-
Measure fed blood glucose levels at specified intervals.[2]
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT).[2] This involves fasting the mice overnight, followed by an oral gavage of glucose (e.g., 2 g/kg), and measuring blood glucose levels at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose administration.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of 6-methoxynicotinamide is the inhibition of NNMT. This inhibition has significant downstream effects on several interconnected metabolic and signaling pathways.
NNMT-Mediated Metabolic Regulation: NNMT sits at a critical node of cellular metabolism. By catalyzing the methylation of nicotinamide, it consumes both nicotinamide and the universal methyl donor, SAM. This has two major consequences:
-
Depletion of Nicotinamide: This reduces the substrate pool available for the NAD+ salvage pathway, potentially leading to lower cellular NAD+ levels. NAD+ is a crucial coenzyme for numerous redox reactions and a substrate for enzymes like sirtuins and PARPs, which are involved in a wide range of cellular processes including gene expression, DNA repair, and energy metabolism.
-
Conversion of SAM to SAH: This reaction increases the cellular concentration of S-adenosyl-L-homocysteine (SAH), a potent inhibitor of most SAM-dependent methyltransferases. The ratio of SAM to SAH is a critical indicator of the cell's "methylation potential." An increase in SAH can lead to global hypomethylation of DNA and histones, thereby altering the epigenetic landscape and gene expression.
Implications in Metabolic Diseases: In the context of metabolic diseases like obesity and type 2 diabetes, elevated NNMT expression in adipose tissue and the liver is associated with insulin resistance. By inhibiting NNMT, 6-methoxynicotinamide is proposed to:
-
Increase NAD+ levels: This can enhance mitochondrial function and energy expenditure.
-
Modulate the methylation potential: This may reverse some of the epigenetic changes associated with metabolic dysfunction.
-
Reduce the production of 1-MNA: While the exact roles of 1-MNA are still being elucidated, its reduction may contribute to the observed improvements in metabolic parameters.
Implications in Cancer: NNMT is overexpressed in various cancers and its high expression is often correlated with poor prognosis. The pro-tumorigenic effects of NNMT are thought to be mediated by:
-
Altering the epigenetic landscape: NNMT-driven changes in SAM/SAH ratios can lead to global DNA and histone hypomethylation, which can activate oncogenes and promote genomic instability.
-
Modulating signaling pathways: NNMT has been shown to influence several cancer-related signaling pathways, including the Akt/mTOR pathway, which is crucial for cell survival, proliferation, and drug resistance.[10]
-
Promoting a pro-metastatic phenotype: NNMT can enhance cancer cell migration and invasion.
By inhibiting NNMT, 6-methoxynicotinamide can counteract these pro-tumorigenic effects, leading to reduced cancer cell proliferation and viability.
Mandatory Visualizations:
Caption: Signaling pathway of NNMT and its inhibition by 6-Methoxynicotinamide.
Caption: Experimental workflow for the in vitro NNMT enzymatic assay.
Caption: Logical relationship between NNMT overexpression and disease states.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nicotinamide N-Methyltransferase: An Emerging Protagonist in Cancer Macro(r)evolution - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of 6-Chloro-4-methoxynicotinamide
Audience: Researchers, scientists, and drug development professionals.
Core Objective: This document provides a comprehensive overview of the key spectroscopic data for 6-Chloro-4-methoxynicotinamide. It includes predicted and expected data based on established spectroscopic principles, detailed experimental protocols for data acquisition, and a logical workflow for structural elucidation.
Spectroscopic Data Summary
The following tables summarize the predicted quantitative spectral data for this compound. This data is derived from computational prediction tools and analysis of structurally similar compounds, as direct experimental spectra are not widely available in the public domain.
Table 1: Predicted ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.45 | s | H-2 (Pyridine Ring) |
| ~7.80 | br s | -CONH₂ (Amide Proton 1) |
| ~6.90 | s | H-5 (Pyridine Ring) |
| ~5.90 | br s | -CONH₂ (Amide Proton 2) |
| ~4.00 | s | -OCH₃ (Methoxy Protons) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
| Chemical Shift (δ, ppm) | Assignment |
| ~167.0 | C=O (Amide Carbonyl) |
| ~164.5 | C-4 (C-OCH₃) |
| ~152.0 | C-6 (C-Cl) |
| ~150.0 | C-2 |
| ~120.0 | C-3 (C-CONH₂) |
| ~108.0 | C-5 |
| ~56.5 | -OCH₃ |
Table 3: Mass Spectrometry (MS) Data
Ionization Mode: Electrospray (ESI+)
| m/z | Ion | Notes |
| 187.02 | [M+H]⁺ | Corresponding to C₇H₈ClN₂O₂⁺ |
| 189.02 | [M+H+2]⁺ | Isotope peak due to ³⁷Cl, expected at ~33% intensity of the [M+H]⁺ peak. |
Table 4: Infrared (IR) Spectroscopy Data
| Wavenumber (ν, cm⁻¹) | Functional Group Assignment |
| 3400 - 3200 | N-H stretch (Amide) |
| ~3080 | C-H stretch (Aromatic) |
| ~2950 | C-H stretch (Aliphatic, -OCH₃) |
| ~1680 | C=O stretch (Amide I band) |
| ~1600, ~1470 | C=C and C=N stretch (Pyridine ring) |
| ~1250 | C-O-C stretch (Aryl ether) |
| ~780 | C-Cl stretch |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm), if not provided by the solvent manufacturer.[1]
-
Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]
-
-
¹H NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
-
-
¹³C NMR Acquisition Parameters:
-
Spectrometer: Operating at a corresponding ¹³C frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum using the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integrate the signals in the ¹H NMR spectrum to determine proton ratios.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the sample by dissolving ~1 mg in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).[2]
-
Dilute this stock solution to a final concentration of approximately 1-10 µg/mL using a mixture of methanol and water, often with 0.1% formic acid to promote ionization.[2]
-
Filter the final solution if any precipitate is observed.[2]
-
-
ESI-MS Acquisition Parameters:
-
Ionization Mode: Positive ion mode ([M+H]⁺) is typically used for nitrogen-containing compounds.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 300-400 °C.
-
Mass Range: m/z 50-500.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the isotopic pattern to confirm the presence and number of chlorine atoms (a characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
IR Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Analysis:
-
Identify and label the major absorption bands in the spectrum.
-
Correlate the observed bands with the known vibrational frequencies of the functional groups (amide, aromatic ring, C-O, C-Cl) to confirm the structure.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-transparent solvent like methanol or ethanol. Nicotinamide itself shows a sharp absorbance peak at 262 nm in methanol.[4]
-
Dilute the stock solution to a concentration that gives an absorbance reading in the optimal range (0.1 - 1.0 AU). A typical concentration for analysis is in the range of 5-20 µg/mL.
-
Use the same solvent as a blank reference.
-
-
UV-Vis Acquisition Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Baseline Correction: Use the pure solvent to perform a baseline correction before running the sample.[5]
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_max). For this compound, λ_max is expected near 260-270 nm, characteristic of the substituted pyridine chromophore.[6]
-
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization and structural elucidation of this compound.
Caption: Logical workflow for spectroscopic structural elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Development and validation of derivative UV spectroscopic method for simultaneous estimation of nicotinamide and tretinoin in their binary mixtures and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. UV-Vis Spectrum of Nicotinamide | SIELC Technologies [sielc.com]
Solubility of 6-Chloro-4-methoxynicotinamide: A Technical Overview and Guide to Experimental Determination
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 6-Chloro-4-methoxynicotinamide. A comprehensive review of publicly available scientific literature, patents, and chemical databases reveals a significant lack of quantitative solubility data for this compound in various organic and inorganic solvents. This document summarizes the available qualitative information and provides a detailed, generalized experimental protocol for determining the solubility of this compound. Furthermore, a logical workflow for solubility screening is presented in a visual format to guide researchers in generating this critical data.
Introduction to this compound
This compound, with the Chemical Abstracts Service (CAS) number 1312118-17-4, is a substituted pyridine derivative. Its molecular structure, featuring a carboxamide group, a chloro substituent, and a methoxy group, suggests a moderate level of polarity. Understanding its solubility is a critical first step in various research and development applications, including reaction chemistry, purification, formulation development, and biological screening.
Current State of Solubility Data: A Noteworthy Data Gap
Extensive searches of scholarly databases and chemical repositories have not yielded specific quantitative solubility data for this compound in common laboratory solvents. While physicochemical properties for related compounds are available, direct experimental measurements for the title compound appear to be unpublished.
However, qualitative insights can be inferred from purification methods described for a closely related precursor, 6-Chloro-4-methoxynicotinaldehyde. The purification of this aldehyde often employs column chromatography with eluents such as hexane and ethyl acetate[1]. The use of these solvents suggests that this compound is likely to have some degree of solubility in non-polar to moderately polar organic solvents. One synthetic route for 6-chloro-4-methoxynicotinaldehyde mentions dissolving the crude product in dichloromethane for further purification[2]. Additionally, the potential for purification via recrystallization is noted, contingent on identifying a suitable solvent system[1].
Proposed Experimental Protocol for Solubility Determination
Given the absence of published data, the following section outlines a robust, generalized experimental protocol for determining the equilibrium solubility of this compound. This method, commonly known as the shake-flask method, is a standard approach for generating reliable solubility data.
Materials and Equipment
-
Solute: High-purity this compound (>98%)
-
Solvents: A range of analytical grade solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), hexane, toluene).
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
-
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Quantification and Data Reporting:
-
Calculate the solubility of the compound in the solvent at the specified temperature. The results are typically expressed in units of mg/mL, g/L, or mol/L.
-
The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for a comprehensive solubility assessment of this compound.
Caption: A logical workflow for the systematic assessment of this compound solubility.
Conclusion
While there is a clear absence of publicly available quantitative solubility data for this compound, this guide provides a framework for researchers to generate this essential information. The outlined experimental protocol, based on the reliable shake-flask method, offers a clear path to determining the solubility in a range of solvents. The accompanying logical workflow diagram provides a strategic approach to solubility screening and data utilization. The generation of this data will be invaluable for the scientific community and will facilitate the further development and application of this compound.
References
Methodological & Application
Synthesis of 6-Chloro-4-methoxynicotinamide: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-Chloro-4-methoxynicotinamide, a valuable building block in medicinal chemistry. The protocol outlines a robust three-step synthetic pathway commencing from commercially available 4,6-dichloronicotinic acid. This application note includes detailed experimental procedures, tabulated quantitative data for each step, and a visual representation of the synthetic workflow to aid in laboratory execution.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a three-step process:
-
Esterification: The carboxylic acid group of 4,6-dichloronicotinic acid is first protected as a methyl ester.
-
Selective Methoxylation: A regioselective nucleophilic aromatic substitution is performed to replace the chlorine atom at the C-4 position with a methoxy group. The chlorine atom at the C-4 position of the pyridine ring is more activated towards nucleophilic attack than the C-6 position[1].
-
Amidation: The methyl ester is then converted to the corresponding primary amide to yield the final product.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis.
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Starting Material/Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 4,6-dichloronicotinic acid | Starting Material | C₆H₃Cl₂NO₂ | 192.00 |
| Methyl 4,6-dichloronicotinate | Intermediate 1 | C₇H₅Cl₂NO₂ | 206.03 |
| Methyl 6-chloro-4-methoxynicotinate | Intermediate 2 | C₈H₈ClNO₃ | 201.61 |
| This compound | Final Product | C₇H₇ClN₂O₂ | 186.60[2] |
Table 2: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Esterification | 4,6-dichloronicotinic acid, Methanol, Sulfuric acid | Methanol | 4 hours | Reflux | 42%[3] |
| 2 | Selective Methoxylation | Methyl 4,6-dichloronicotinate, Sodium methoxide | Methanol | 2 hours | Room Temp. | Not Specified |
| 3 | Amidation | Methyl 6-chloro-4-methoxynicotinate, Ammonia | Methanol | 12-24 hours | Room Temp. | Not Specified |
Table 3: Spectroscopic Data for Methyl 4,6-dichloronicotinate
| Type | Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.84 (s, 1H), 7.98 (s, 1H), 3.90 (s, 3H)[3] |
| LCMS (ESI) | [M+H]⁺ = 206.1[3] |
Experimental Protocols
Step 1: Synthesis of Methyl 4,6-dichloronicotinate (Intermediate 1)
Protocol:
-
To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes), add sulfuric acid (0.1 eq) dropwise at 0 °C[1].
-
Heat the reaction mixture to reflux for 4 hours[1].
-
After completion, remove the solvent under reduced pressure[1].
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate[1].
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give methyl 4,6-dichloronicotinate[1].
-
The crude product can be purified by flash chromatography on silica gel[3].
Step 2: Synthesis of Methyl 6-chloro-4-methoxynicotinate (Intermediate 2)
Protocol:
-
To a solution of methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 volumes), add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature[1].
-
Stir the reaction for 2 hours[1].
-
Evaporate the solvent, and partition the residue between water and ethyl acetate[1].
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford methyl 6-chloro-4-methoxynicotinate[1].
Step 3: Synthesis of this compound (Final Product)
Representative Protocol:
This protocol is based on general procedures for the amidation of nicotinic acid esters.
-
Dissolve methyl 6-chloro-4-methoxynicotinate (1.0 eq) in a saturated solution of ammonia in methanol.
-
Stir the reaction mixture in a sealed vessel at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to yield this compound.
Mandatory Visualization
The following diagram illustrates the synthetic workflow for the preparation of this compound.
Caption: Synthetic workflow for this compound.
References
Purification Protocol for 6-Chloro-4-methoxynicotinamide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the purification of 6-Chloro-4-methoxynicotinamide, a key intermediate in pharmaceutical synthesis. The protocols outlined below are based on established chemical principles and purification techniques for related nicotinamide derivatives.
Introduction
This compound is a substituted pyridine derivative with potential applications in drug discovery and development. Its purity is critical for subsequent synthetic steps and for ensuring the quality and safety of final active pharmaceutical ingredients. This document details a comprehensive purification strategy involving synthesis from a common precursor followed by purification using column chromatography and recrystallization.
Synthetic Pathway Overview
The synthesis of this compound can be achieved through a multi-step process starting from 4,6-dichloronicotinic acid. The general synthetic workflow involves esterification, selective methoxylation, and subsequent amidation.
Caption: Synthetic workflow for this compound.
Physicochemical Properties
A summary of the computed physicochemical properties of this compound is provided in the table below. These properties are essential for developing appropriate purification and analytical methods.[1]
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O₂ |
| Molecular Weight | 186.60 g/mol |
| Topological Polar Surface Area (TPSA) | 65.21 Ų |
| LogP | 0.8425 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 2 |
Experimental Protocols
Synthesis of Methyl 6-chloro-4-methoxynicotinate
The precursor, methyl 6-chloro-4-methoxynicotinate, can be synthesized from 4,6-dichloronicotinic acid as described in the literature for the analogous aldehyde synthesis.[2]
-
Esterification: 4,6-dichloronicotinic acid is refluxed in methanol with a catalytic amount of sulfuric acid to yield methyl 4,6-dichloronicotinate.[2]
-
Selective Methoxylation: The resulting ester undergoes regioselective nucleophilic aromatic substitution with sodium methoxide in methanol to yield methyl 6-chloro-4-methoxynicotinate.[2]
Amidation of Methyl 6-chloro-4-methoxynicotinate
This protocol describes the conversion of the methyl ester to the primary amide.
Materials:
-
Methyl 6-chloro-4-methoxynicotinate
-
7N Ammonia in Methanol
-
Pressure-rated sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
Procedure:
-
In a pressure-rated sealed tube, dissolve methyl 6-chloro-4-methoxynicotinate in 7N ammonia in methanol.
-
Seal the tube tightly and heat the mixture at 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
-
The resulting solid is the crude this compound.
Purification of this compound
The crude product is purified by a two-step process: silica gel column chromatography followed by recrystallization.
Caption: Purification workflow for this compound.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp (254 nm)
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pack the chromatography column with the silica gel slurry, ensuring a uniform bed without cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dry silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal gradient should be determined by prior TLC analysis.
-
Fraction Collection: Collect fractions of the eluent in separate tubes.
-
TLC Analysis: Analyze the collected fractions using TLC (e.g., with 30% ethyl acetate in hexane as the mobile phase) and visualize the spots under a UV lamp.
-
Pooling and Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Materials:
-
Partially purified this compound
-
Ethanol or Ethyl Acetate
-
Erlenmeyer flask
-
Heating plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the solid obtained from column chromatography in a minimal amount of hot ethanol or ethyl acetate in an Erlenmeyer flask. The solubility of nicotinamide derivatives is generally good in alcohols.[3][4]
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to promote maximum crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum to obtain pure this compound.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques.
| Analytical Technique | Typical Conditions | Expected Outcome |
| HPLC | Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm).[5] Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid).[5] Detection: UV at 260 nm.[6] | A single major peak corresponding to the product with purity >98%. |
| ¹H NMR | Solvent: CDCl₃ or DMSO-d₆ | Spectrum consistent with the structure of this compound. |
| Mass Spectrometry | Ionization Mode: ESI+ | A peak corresponding to the molecular ion [M+H]⁺ at m/z 187.0. |
| Melting Point | Capillary melting point apparatus | A sharp melting point range. |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Amidation | Incomplete reaction. | Increase reaction time or temperature. Ensure the ammonia solution is fresh and of the correct concentration. |
| Poor Separation in Column Chromatography | Incorrect solvent system. | Optimize the eluent system using TLC with various solvent polarities. |
| Product Fails to Crystallize | Solution is not supersaturated; presence of impurities. | Concentrate the solution further. Add a seed crystal. Ensure the starting material for recrystallization is sufficiently pure. |
| Multiple Spots on TLC of Final Product | Incomplete purification. | Repeat column chromatography or recrystallization. Consider using a different recrystallization solvent. |
Conclusion
This application note provides a comprehensive protocol for the synthesis and purification of this compound. The combination of column chromatography and recrystallization is an effective strategy to obtain a high-purity product suitable for further research and development in the pharmaceutical industry. The provided analytical methods are essential for quality control and confirmation of the final product's identity and purity.
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid | Semantic Scholar [semanticscholar.org]
- 4. physchemres.org [physchemres.org]
- 5. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 6-Chloro-4-methoxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methoxynicotinamide is a substituted pyridine carboxamide of interest in pharmaceutical research and development. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic, pharmacodynamic, and quality control studies. This document provides detailed application notes and proposed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented are based on established analytical techniques for structurally related compounds, such as nicotinamide and its derivatives.
Analytical Methods Overview
Two primary analytical methods are proposed for the quantification of this compound:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A robust and widely accessible method suitable for routine quantification in drug substance and formulated products.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices.
Quantitative Data Summary
The following table summarizes the anticipated performance characteristics of the proposed analytical methods. These values are based on typical performance for analogous compounds and should be confirmed during method validation.
| Parameter | HPLC-UV (Proposed) | LC-MS/MS (Proposed) |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 5 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 10% |
Experimental Protocols
Protocol 1: Quantification by RP-HPLC-UV
This protocol is designed for the quantification of this compound in pharmaceutical preparations.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (reagent grade)
-
Phosphate buffer components (e.g., potassium phosphate monobasic)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of 20 mM phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v). The exact ratio should be optimized for best peak shape and retention.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: UV detection at approximately 260-270 nm (to be determined by UV scan of the analyte).
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol). Dilute with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
5. Analysis and Quantification:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Quantification by LC-MS/MS
This protocol is suitable for the sensitive and selective quantification of this compound in biological matrices such as plasma or tissue homogenates.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample (e.g., an isotopically labeled analog)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2. Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
3. LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient should be developed to ensure separation from matrix components. A starting point could be: 0-1 min (5% B), 1-5 min (5-95% B), 5-6 min (95% B), 6-6.1 min (95-5% B), 6.1-8 min (5% B).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM). Precursor and product ion transitions for this compound and the IS need to be optimized by direct infusion.
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of biological sample (e.g., plasma), add 300 µL of cold protein precipitation solvent containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and inject it into the LC-MS/MS system.
5. Analysis and Quantification:
-
Prepare calibration standards and quality control samples by spiking known amounts of this compound and a fixed amount of IS into a blank biological matrix.
-
Process the standards and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration.
-
Quantify the analyte in the unknown samples using the calibration curve.
Visualizations
Application Notes: 6-Chloro-4-methoxynicotinamide as a Versatile Chemical Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 6-Chloro-4-methoxynicotinamide as a key chemical intermediate in the synthesis of biologically active molecules, with a focus on the development of Nicotinamide N-methyltransferase (NNMT) inhibitors. This document provides experimental protocols, quantitative data, and a visualization of the relevant biological signaling pathway.
Introduction
This compound is a functionalized pyridine derivative that serves as a valuable building block in medicinal chemistry. Its structure incorporates several key features for chemical modification: a chloro group at the 6-position that is susceptible to nucleophilic substitution and cross-coupling reactions, a methoxy group at the 4-position, and a primary amide at the 3-position. These reactive sites allow for the strategic introduction of diverse chemical moieties to explore structure-activity relationships (SAR) in drug discovery programs. A significant application of this intermediate is in the synthesis of inhibitors for Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various metabolic diseases and cancers.
Application in the Synthesis of NNMT Inhibitors
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that catalyzes the methylation of nicotinamide and other pyridine-containing compounds, using S-adenosyl-L-methionine (SAM) as a methyl donor. Overexpression of NNMT has been linked to obesity, diabetes, and various cancers. By consuming SAM, NNMT can impact cellular methylation processes, including the epigenetic regulation of gene expression through histone methylation. This makes NNMT a compelling target for therapeutic intervention.
Derivatives of this compound can be synthesized to target the nicotinamide binding pocket of NNMT. The chlorine atom at the 6-position is a key handle for introducing various substituents to enhance potency and selectivity. For instance, replacement of the chloro group with different amino functionalities via cross-coupling reactions can lead to potent NNMT inhibitors. A closely related analog, 6-methoxynicotinamide, has demonstrated significant inhibitory activity against NNMT.
Quantitative Data: Biological Activity of a Representative Derivative
The following table summarizes the in vitro and in vivo activity of 6-methoxynicotinamide (JBSNF-000088), a derivative accessible from this compound, as an NNMT inhibitor.[1][2][3]
| Parameter | Species/Cell Line | Value |
| IC50 (Enzymatic Assay) | Human NNMT | 1.8 µM[3] |
| Monkey NNMT | 2.8 µM[3] | |
| Mouse NNMT | 5.0 µM[3] | |
| IC50 (Cell-based Assay) | U2OS (Human Osteosarcoma) | 1.6 µM[3] |
| 3T3L1 (Mouse Adipocytes) | 6.3 µM[3] | |
| In Vivo Efficacy (Mouse Model of Diet-Induced Obesity) | Dose | 50 mg/kg (oral)[1][3] |
| Effect | Significant reduction in body weight and blood glucose.[1][3] |
Experimental Protocols
The following protocols provide methodologies for key transformations involving this compound and the subsequent biological evaluation of its derivatives.
Protocol 1: Synthesis of 6-(Arylamino)-4-methoxynicotinamide via Buchwald-Hartwig Amination
This protocol describes a general method for the palladium-catalyzed cross-coupling of an aniline derivative with this compound.
Materials:
-
This compound
-
Aniline derivative (e.g., 4-fluoroaniline)
-
Palladium precatalyst (e.g., Pd2(dba)3)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precatalyst (2 mol%) and the phosphine ligand (4 mol%).
-
Addition of Reagents: To the flask, add the base (1.5 equivalents), this compound (1.0 equivalent), and the desired aniline derivative (1.2 equivalents).
-
Solvent Addition: Add anhydrous toluene via syringe to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Stir the reaction mixture at 100 °C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 6-(arylamino)-4-methoxynicotinamide.
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the synthesis of 6-(arylamino)-4-methoxynicotinamide.
Protocol 2: In Vitro NNMT Inhibition Assay (Fluorescence-based)
This protocol outlines a method to determine the IC50 value of a test compound against human NNMT.
Materials:
-
Recombinant human NNMT
-
Nicotinamide (substrate)
-
S-adenosyl-L-methionine (SAM) (co-factor)
-
S-adenosyl-L-homocysteine (SAH) hydrolase
-
ThioGlo™ (thiol-sensitive fluorescent probe)
-
Test compound (dissolved in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
384-well black plates
Procedure:
-
Prepare Reagent Solutions: Prepare solutions of NNMT, nicotinamide, SAM, SAH hydrolase, and ThioGlo™ in assay buffer.
-
Compound Plating: Serially dilute the test compound in DMSO and add to the wells of the 384-well plate. Include controls with DMSO only (no inhibitor) and no enzyme.
-
Enzyme and Substrate Addition: Add a mixture of NNMT, nicotinamide, SAH hydrolase, and ThioGlo™ to each well.
-
Initiate Reaction: Start the reaction by adding SAM to all wells.
-
Incubation: Incubate the plate at room temperature, protected from light, for 60 minutes.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation/Emission ~380/500 nm).
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Signaling Pathway
Overexpression of NNMT in cancer cells creates a "metabolic sink" for the methyl donor SAM. This leads to a decrease in the cellular SAM/SAH ratio, which inhibits other cellular methyltransferases. A key consequence is the global hypomethylation of histones, particularly H3K4, H3K9, and H3K27. This epigenetic remodeling can lead to the altered expression of genes that promote tumor progression. Additionally, NNMT has been shown to influence signaling pathways such as the PI3K/Akt pathway, which is crucial for cell proliferation, survival, and migration.
NNMT's Role in Cancer Metabolism and Signaling
Caption: NNMT's impact on cellular methylation and pro-tumorigenic signaling.
References
Application Notes and Protocols for the Experimental Testing of 6-Chloro-4-methoxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive experimental framework for the initial characterization of the novel compound 6-Chloro-4-methoxynicotinamide. Given the structural similarity to other nicotinamide analogs with known biological activity, the proposed experimental design will investigate its potential as an inhibitor of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and cancer.[1][2] The following protocols outline detailed in vitro and in vivo assays to assess the compound's biochemical activity, cellular effects, and preliminary therapeutic potential.
Introduction
Hypothetical Signaling Pathway
The proposed mechanism of action centers on the inhibition of NNMT by this compound. This inhibition is hypothesized to increase cellular NAD+ levels, which in turn can activate sirtuins like SIRT3, leading to downstream effects on mitochondrial function and cellular metabolism.
Caption: Hypothetical signaling cascade of this compound.
In Vitro Experimental Plan
The in vitro studies are designed to determine the direct effects of this compound on enzyme activity and cellular functions.
Experimental Workflow: In Vitro Analysis
References
Application Notes and Protocols: 6-Chloro-4-methoxynicotinamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-4-methoxynicotinamide is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, including a chlorine atom, a methoxy group, and an amide functional group on the pyridine ring, offer multiple sites for chemical modification. This makes it a valuable scaffold and building block for the synthesis of a diverse range of heterocyclic compounds with therapeutic potential. While direct research on this compound is emerging, its structural analogs, such as 6-Methoxynicotinamide, have shown promise as potent inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme implicated in metabolic diseases and cancer. These application notes provide an overview of the potential applications, relevant biological data of analogs, and detailed protocols for the synthesis and evaluation of this compound and its derivatives.
Potential Medicinal Chemistry Applications
Based on the activity of structurally related compounds, this compound holds potential in the following areas:
-
Metabolic Disorders: As an analog of 6-Methoxynicotinamide, it is a promising candidate for the development of novel treatments for obesity, type 2 diabetes, and other metabolic syndromes through the inhibition of NNMT.[1]
-
Oncology: The nicotinamide scaffold is present in numerous anticancer agents. Derivatives of this compound could be explored for their potential as inhibitors of cancer-related enzymes or as building blocks for more complex anticancer compounds.
-
Neurological Disorders: Given the role of nicotinamide metabolism in neuronal health, derivatives of this compound could be investigated for neuroprotective effects.
Quantitative Data of a Structurally Related Analog
The following table summarizes the in vitro inhibitory activity of 6-Methoxynicotinamide (JBSNF-000088) , a close structural analog of this compound, against Nicotinamide N-methyltransferase (NNMT).
| Compound | Target | Assay | IC50 (µM) | Species | Reference |
| 6-Methoxynicotinamide | NNMT | Enzymatic Assay | 1.8 | Human | [1] |
| 6-Methoxynicotinamide | NNMT | Enzymatic Assay | 5.0 | Mouse | [1] |
| 6-Methoxynicotinamide | NNMT | Enzymatic Assay | 2.8 | Monkey | [1] |
Signaling Pathway
6-Methoxynicotinamide, an analog of the target compound, has been identified as an inhibitor of Nicotinamide N-methyltransferase (NNMT). NNMT plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide. Inhibition of NNMT can lead to downstream effects on various metabolic pathways.
Caption: Proposed inhibitory action of this compound on the NNMT pathway.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is an adaptation from the synthesis of the related compound, 6-Chloro-4-methoxynicotinaldehyde.[2] The final amidation step is a standard procedure in organic synthesis.
Caption: Proposed synthetic workflow for this compound.
Materials:
-
4,6-Dichloronicotinic acid
-
Methanol (MeOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium methoxide (NaOMe)
-
Ammonia (NH₃) or Ammonium hydroxide (NH₄OH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Silica gel for column chromatography
Procedure:
-
Esterification: To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. Heat the reaction mixture to reflux for 4 hours. After completion, remove the solvent under reduced pressure. Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4,6-dichloronicotinate.[2]
-
Selective Methoxylation: Dissolve the methyl 4,6-dichloronicotinate (1.0 eq) in methanol. Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at room temperature. Stir the reaction for 12-16 hours. Monitor the reaction by TLC. Upon completion, neutralize the reaction with a mild acid and remove the solvent under reduced pressure. Extract the product with dichloromethane.
-
Amidation: Dissolve the resulting methyl 6-chloro-4-methoxynicotinate in a suitable solvent (e.g., methanol). Bubble ammonia gas through the solution or add a concentrated solution of ammonium hydroxide. Stir the reaction at room temperature or with gentle heating until the ester is fully converted to the amide (monitor by TLC).
-
Purification: Concentrate the crude product and purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro NNMT Inhibition Assay
This protocol is a general method for determining the inhibitory activity of compounds against NNMT.
Materials:
-
Human recombinant NNMT enzyme
-
Nicotinamide
-
S-Adenosyl-L-[methyl-¹⁴C]-methionine ([¹⁴C]-SAM)
-
This compound (or other test compounds)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Scintillation cocktail
-
96-well plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the IC50 determination.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing the assay buffer, nicotinamide (at a concentration near its Km), and [¹⁴C]-SAM.
-
Initiation of Reaction: Add the test compound dilutions or vehicle (for control wells) to the reaction mixture. Pre-incubate for 10-15 minutes at 37 °C. Initiate the enzymatic reaction by adding the NNMT enzyme.
-
Incubation: Incubate the plate at 37 °C for a specified period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding a suitable quenching agent (e.g., trichloroacetic acid).
-
Detection: The product, [¹⁴C]-1-methylnicotinamide, can be separated from the unreacted [¹⁴C]-SAM using various methods, such as capturing the product on a cation-exchange resin or by solvent extraction.
-
Quantification: Add a scintillation cocktail to the captured product and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of metabolic disorders and oncology. The provided protocols for its proposed synthesis and in vitro evaluation against NNMT offer a starting point for researchers to explore the potential of this and related compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this class of molecules.
References
Application Note: Protocol for Nuclear Magnetic Resonance (NMR) Analysis of 6-Chloro-4-methoxynicotinamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the structural elucidation of 6-Chloro-4-methoxynicotinamide using ¹H and ¹³C NMR spectroscopy. It includes predicted spectral data, experimental procedures, and a workflow diagram to guide researchers in the analysis of this compound.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug discovery. The precise structural confirmation of this molecule is essential for its use in further research and development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note outlines a standard protocol for the acquisition and analysis of ¹H and ¹³C NMR spectra for this compound. While experimental data for this specific compound is not widely available, this document provides a predicted spectroscopic analysis based on structurally similar compounds and established NMR principles.
Compound Information:
-
IUPAC Name: 6-chloro-4-methoxypyridine-3-carboxamide
-
Molecular Formula: C₇H₇ClN₂O₂[1]
-
Molecular Weight: 186.60 g/mol [1]
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the pyridine ring, drawing comparisons with similar structures like 6-Chloro-4-methoxynicotinaldehyde.[2]
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.5 | s | 1H | Pyridine Ring (H-2) |
| ~7.8 (broad s) | s | 1H | Amide (-NH₂) |
| ~7.3 (broad s) | s | 1H | Amide (-NH₂) |
| ~7.2 | s | 1H | Pyridine Ring (H-5) |
| ~3.9 | s | 3H | Methoxy (-OCH₃) |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| ~167 | Carbonyl (-C=O) |
| ~163 | Aromatic C-4 |
| ~152 | Aromatic C-6 |
| ~148 | Aromatic C-2 |
| ~118 | Aromatic C-3 |
| ~108 | Aromatic C-5 |
| ~56 | Methoxy (-OCH₃) |
Experimental Protocol
This section details the recommended methodology for acquiring high-quality NMR spectra of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
NMR spectrometer (400 MHz or higher recommended)
Sample Preparation
-
Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Add a small amount of TMS to the solution to serve as an internal standard (δ 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following are generalized acquisition parameters. These may need to be optimized based on the specific instrument and sample concentration.[2][3]
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment
-
Number of Scans: 16-64 (depending on concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 0-15 ppm
-
Temperature: 298 K (25 °C)
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)
-
Relaxation Delay: 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 0-200 ppm
-
Temperature: 298 K (25 °C)
Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce proton-proton connectivities.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Experimental Workflow
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Caption: Workflow for NMR analysis of this compound.
This application note provides a comprehensive guide for the NMR analysis of this compound. By following the detailed protocols and utilizing the predicted spectral data, researchers can effectively confirm the structure and purity of this compound, facilitating its application in further scientific endeavors.
References
Application Notes and Protocols for Developing Assays with 6-Chloro-4-methoxynicotinamide and its Analogs as PRMT5 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methyltransferase 5 (PRMT5) is a critical enzyme involved in various cellular processes, including pre-mRNA splicing, DNA damage signaling, and cell cycle regulation.[1] Its role in cancer has made it a significant target for therapeutic development. A key strategy involves the development of MTA-cooperative inhibitors that selectively target cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1] This deletion, occurring in approximately 10-15% of human cancers, leads to an accumulation of methylthioadenosine (MTA), a weak endogenous inhibitor of PRMT5.[1] MTA-cooperative inhibitors leverage the high MTA concentrations in MTAP-deleted cells to achieve selective inhibition of the PRMT5-MTA complex, sparing normal cells with functional MTAP and low MTA levels.[1]
This document provides detailed protocols and application notes for developing assays to characterize novel compounds, such as 6-Chloro-4-methoxynicotinamide and its analogs, as potential MTA-cooperative PRMT5 inhibitors.
PRMT5 Signaling Pathway in MTAP-Deleted Cancers
The following diagram illustrates the mechanism of MTA-cooperative PRMT5 inhibition in cancer cells with MTAP deletion.
Caption: PRMT5 inhibition in MTAP-deleted vs. normal cells.
Quantitative Data Summary
The following tables present hypothetical data for a candidate compound, "Compound X," evaluated for its inhibitory activity against PRMT5 and its selective effect on MTAP-deleted cancer cells.
Table 1: Biochemical IC50 Values for Compound X
| Condition | IC50 (nM) |
| PRMT5/MEP50 + 1 µM MTA | 15 |
| PRMT5/MEP50 (no MTA) | >10,000 |
Table 2: Cell Viability EC50 Values for Compound X
| Cell Line | MTAP Status | EC50 (nM) |
| HCT116 | MTAP-deleted | 25 |
| A549 | MTAP WT | >20,000 |
Experimental Protocols
Protocol 1: In Vitro PRMT5 Enzymatic Assay
This protocol describes a biochemical assay to determine the potency of a test compound against the PRMT5/MEP50 complex in the presence and absence of MTA.
Caption: Workflow for the in vitro PRMT5 enzymatic assay.
Materials:
-
PRMT5/MEP50 enzyme complex
-
S-adenosylmethionine (SAM)
-
Methylthioadenosine (MTA)
-
Biotinylated histone H4 peptide substrate
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT)
-
Detection reagents (e.g., LanthaScreen™ Eu-anti-methylated arginine antibody and AlexaFluor™ 647-streptavidin)
-
384-well microplates
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilution.
-
Add 4 µL of PRMT5/MEP50 enzyme complex to each well.
-
Add 2 µL of MTA (for MTA-cooperative assessment) or assay buffer (for control).
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 2 µL of a mixture of SAM and biotinylated H4 peptide substrate.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction by adding 10 µL of the detection reagent mixture.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a suitable fluorescence plate reader (e.g., TR-FRET).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a non-linear regression analysis.
Protocol 2: Cell-Based MTAP-Selective Viability Assay
This protocol details a cell-based assay to evaluate the selective cytotoxicity of a test compound on MTAP-deleted versus MTAP wild-type cancer cell lines.
Caption: Workflow for the cell-based viability assay.
Materials:
-
MTAP-deleted cancer cell line (e.g., HCT116)
-
MTAP wild-type (WT) cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test compound (e.g., this compound)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear bottom, white-walled microplates
Procedure:
-
Seed the MTAP-deleted and MTAP WT cells into separate 96-well plates at an appropriate density (e.g., 1,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only controls.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 100 µL of the cell viability reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each compound concentration relative to the vehicle control and determine the EC50 value using a non-linear regression analysis.
References
Application Notes and Protocols for 6-Chloro-4-methoxynicotinamide in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the potential use of 6-Chloro-4-methoxynicotinamide as a modulator of enzyme activity, with a specific focus on its potential as an inhibitor of Nicotinamide N-methyltransferase (NNMT). Drawing parallels with the known NNMT inhibitor 6-methoxynicotinamide, this document outlines the theoretical framework, experimental protocols, and potential applications in biomedical research and drug discovery.
Introduction to Nicotinamide N-methyltransferase (NNMT)
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in the metabolism of nicotinamide (a form of vitamin B3) and the regulation of cellular methylation potential.[1][2][3][4][5] It catalyzes the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM) to nicotinamide, producing 1-methylnicotinamide (MNam) and S-adenosyl-L-homocysteine (SAH).[1][3][5]
Emerging evidence has implicated elevated NNMT expression and activity in a variety of human diseases, including metabolic disorders such as obesity and diabetes, as well as various types of cancer.[1][2][3][5] In cancer, increased NNMT levels are associated with tumor initiation, proliferation, and metastasis.[5] The enzymatic activity of NNMT can impact cellular processes by modulating the levels of NAD+ and affecting epigenetic pathways through its influence on SAM and SAH concentrations.[5] Consequently, NNMT has emerged as a promising therapeutic target for the development of novel treatments for these conditions.
This compound: A Potential NNMT Inhibitor
While direct studies on this compound are not extensively available, its structural analog, 6-methoxynicotinamide, is a known potent and orally active inhibitor of NNMT.[3][6][7] The structural similarity between these two compounds suggests that this compound may also exhibit inhibitory activity against NNMT. The chloro- substitution at the 6-position could potentially influence its binding affinity and selectivity for the enzyme. Therefore, this compound represents a compelling candidate for investigation in enzyme inhibition studies targeting NNMT.
Potential Applications in Research and Drug Development
-
Elucidation of NNMT Biology: As a potential selective inhibitor, this compound can be a valuable tool to probe the physiological and pathophysiological roles of NNMT in various cellular and animal models.
-
Therapeutic Development: Investigating the inhibitory potential of this compound against NNMT could be the first step in developing novel therapeutic agents for metabolic diseases and cancer.
-
Structure-Activity Relationship (SAR) Studies: Comparing the inhibitory activity of this compound with that of 6-methoxynicotinamide and other analogs can provide valuable insights for the rational design of more potent and selective NNMT inhibitors.
Data Presentation: Inhibitory Activity of 6-Methoxynicotinamide against NNMT
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for the related compound, 6-methoxynicotinamide, against NNMT from different species. This data serves as a benchmark for evaluating the potential potency of this compound.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| 6-Methoxynicotinamide (JBSNF-000088) | Human NNMT | 1.8 | [6][7] |
| 6-Methoxynicotinamide (JBSNF-000088) | Monkey NNMT | 2.8 | [6][7] |
| 6-Methoxynicotinamide (JBSNF-000088) | Mouse NNMT | 5.0 | [6][7] |
Experimental Protocols
This section provides a detailed protocol for an in vitro enzymatic assay to determine the inhibitory activity of this compound against NNMT.
Protocol 1: In Vitro NNMT Inhibition Assay
Objective: To determine the IC50 value of this compound for NNMT.
Materials:
-
Recombinant human NNMT enzyme
-
This compound
-
6-Methoxynicotinamide (as a positive control)
-
S-adenosyl-L-methionine (SAM)
-
Nicotinamide
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 12 mM MgCl2, 0.02% BSA)
-
Detection reagent (e.g., a fluorescent probe to measure NADH production in a coupled enzyme assay)
-
Alcohol dehydrogenase (for coupled assay)
-
Semicarbazide (for coupled assay)
-
96-well microplates (black, for fluorescence measurement)
-
Plate reader with fluorescence capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of concentrations for testing.
-
Prepare similar dilutions for the positive control, 6-methoxynicotinamide.
-
-
Assay Reaction Mixture:
-
Prepare a master mix containing the assay buffer, nicotinamide, SAM, and the components of the coupled enzyme system (alcohol dehydrogenase and semicarbazide). The final concentrations of nicotinamide and SAM should be at or near their Km values.
-
-
Assay Protocol:
-
Add a small volume of the diluted test compound or control to the wells of the 96-well plate.
-
Add the assay reaction mixture to each well.
-
Initiate the reaction by adding the recombinant NNMT enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 60 minutes).
-
-
Detection:
-
Measure the fluorescence of the product (e.g., NADH) using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate the NNMT-catalyzed reaction and a general workflow for screening potential inhibitors.
References
- 1. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors of nicotinamide N-methyltransferase (NNMT) provide evidence for target engagement challenges in situ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Novel Inhibitors of Nicotinamide- N-Methyltransferase for the Treatment of Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nicotinamide N-methyltransferase (NNMT): A key enzyme in cancer metabolism and therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-4-methoxynicotinamide
Welcome to the technical support center for the synthesis of 6-Chloro-4-methoxynicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves a multi-step process. A common strategy is the synthesis of a key intermediate, 6-chloro-4-methoxynicotinic acid or its corresponding ester, followed by an amidation step. The intermediate can be prepared via two main routes:
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Traditional Route: Starting from 4,6-dichloronicotinic acid, which undergoes esterification, selective methoxylation at the 4-position, and subsequent hydrolysis to the carboxylic acid or direct amidation from the ester.
-
Alternative Route: Involving the Vilsmeier-Haack formylation of 2-chloro-4-methoxypyridine to produce 6-chloro-4-methoxynicotinaldehyde, which is then oxidized to the carboxylic acid followed by amidation.
Q2: What are the critical parameters for the selective methoxylation of the dichloronicotinate intermediate?
A2: The regioselective displacement of the chlorine atom at the C-4 position is crucial. Key parameters to control include the reaction temperature, the stoichiometry of sodium methoxide, and the reaction time. The C-4 position is more activated towards nucleophilic attack than the C-6 position.
Q3: What are the potential impurities in the synthesis of this compound?
A3: Impurities can arise from various stages of the synthesis and may include:
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Starting material-related impurities: Unreacted 4,6-dichloronicotinic acid or its ester.
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Isomeric impurities: Formation of the 4-chloro-6-methoxynicotinamide isomer.
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Hydrolysis products: 6-Hydroxy-4-methoxynicotinamide due to the presence of water.
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Demethylation products: Cleavage of the methoxy group under harsh acidic or high-temperature conditions.
Q4: How can I purify the final this compound product?
A4: Purification of the final product can be challenging due to its polarity. Common purification techniques include:
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Recrystallization: Using a suitable solvent system to obtain a crystalline product.
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Column chromatography: Using silica gel or reverse-phase silica with an appropriate eluent system. Optimization of the mobile phase is often necessary to achieve good separation from polar impurities.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during the synthesis of this compound.
Problem Area 1: Synthesis of Methyl 6-chloro-4-methoxynicotinate (Intermediate)
| Problem | Possible Cause | Suggested Solution |
| Low Yield of Methoxylation | 1. Incomplete reaction. 2. Degradation of sodium methoxide. 3. Suboptimal reaction temperature. | 1. Increase reaction time and monitor by TLC/LC-MS. 2. Use freshly prepared or commercially available high-purity sodium methoxide. 3. Optimize the reaction temperature; it is typically carried out at elevated temperatures. |
| Formation of Isomeric Impurity (4-chloro-6-methoxy) | 1. Non-regioselective reaction. | 1. Carefully control the reaction temperature and the addition rate of sodium methoxide. Lower temperatures may improve selectivity. |
| Hydrolysis of Chloro Group | 1. Presence of water in the reaction. | 1. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
Problem Area 2: Amidation of 6-chloro-4-methoxynicotinic acid or its Ester
| Problem | Possible Cause | Suggested Solution |
| Low Conversion to Amide | 1. Inefficient activation of the carboxylic acid. 2. Low reactivity of the ester. 3. Insufficient temperature or reaction time. | 1. For the acid, use standard coupling agents like SOCl₂, oxalyl chloride, or carbodiimides (e.g., EDC) with an activator (e.g., HOBt). 2. For the ester, higher temperatures and longer reaction times with ammonia in a sealed tube may be required. 3. Monitor the reaction by TLC/LC-MS and adjust the conditions accordingly. |
| Formation of Side Products | 1. Reaction with the chloro-substituent. 2. Decomposition at high temperatures. | 1. Use milder reaction conditions if possible. The chloro group at the 6-position is generally less reactive to nucleophilic substitution than at the 4-position. 2. Optimize the temperature to be high enough for amidation but low enough to prevent degradation. |
| Difficulty in Product Isolation | 1. High polarity of the product leading to poor extraction from aqueous media. 2. Formation of emulsions during workup. | 1. Saturate the aqueous layer with NaCl to decrease the solubility of the product before extraction with a more polar solvent like ethyl acetate or a mixture of dichloromethane and isopropanol. 2. Use brine to break up emulsions. |
| Product is an Oil or Difficult to Crystallize | 1. Presence of impurities. | 1. Purify the crude product by column chromatography before attempting crystallization. 2. Try different solvent systems for recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-chloro-4-methoxynicotinate
This protocol describes a two-step synthesis starting from 4,6-dichloronicotinic acid.
Step 1: Esterification of 4,6-dichloronicotinic acid
-
To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 4 hours.
-
After completion, remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 4,6-dichloronicotinate.
Step 2: Selective Methoxylation
-
Dissolve methyl 4,6-dichloronicotinate (1.0 eq) in anhydrous methanol (10 volumes).
-
Add a solution of sodium methoxide in methanol (1.1 eq, 25 wt%) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and neutralize with acetic acid.
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Remove the solvent under reduced pressure.
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Partition the residue between water and ethyl acetate.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude methyl 6-chloro-4-methoxynicotinate, which can be purified by column chromatography.
Protocol 2: Synthesis of this compound from Methyl 6-chloro-4-methoxynicotinate
This protocol describes the amidation of the methyl ester intermediate.
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Place methyl 6-chloro-4-methoxynicotinate (1.0 eq) in a sealed pressure vessel.
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Add a solution of ammonia in methanol (7 N, 20 volumes).
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Heat the mixture to 80-100 °C for 12-24 hours.
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Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction vessel to room temperature and carefully vent the pressure.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting logic for low yield in the amidation step.
Technical Support Center: Synthesis of 6-Chloro-4-methoxynicotinamide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 6-Chloro-4-methoxynicotinamide synthesis. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to address common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that users may encounter during the synthesis of this compound.
Q1: I am experiencing a low overall yield. What are the most likely causes and how can I improve it?
A1: Low overall yield in this multi-step synthesis can be attributed to several factors. Here are the common culprits and their solutions for each step:
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Step 1: Esterification of 4,6-dichloronicotinic acid:
-
Incomplete reaction: Ensure the reaction is heated to reflux for a sufficient duration (typically 4 hours) to drive the esterification to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Insufficient acid catalyst: The use of a catalytic amount of a strong acid like sulfuric acid is crucial. Ensure the correct equivalent (e.g., 0.1 eq) is added.
-
-
Step 2: Selective Methoxylation:
-
Non-selective reaction: The methoxylation at the C4 position is favored due to its higher activation towards nucleophilic attack. However, side reactions can occur. Precise temperature control is critical; the reaction is typically started at a low temperature and allowed to warm to room temperature.
-
Moisture in reagents: Sodium methoxide is highly sensitive to moisture. Ensure you use anhydrous methanol and freshly prepared or properly stored sodium methoxide to prevent deactivation and side reactions.
-
-
Step 3: Amidation:
-
Poor activation of the carboxylic acid/ester: Direct amidation of the ester can be slow. Conversion of the ester to the corresponding carboxylic acid via hydrolysis, followed by activation with a coupling agent (e.g., HATU, HBTU), can significantly improve the yield of the final amidation step.
-
Suboptimal reaction conditions: The choice of solvent, temperature, and reaction time for the amidation is critical. If directly converting the ester, ensure a sufficient excess of the ammonia source is used and that the reaction is allowed to proceed for an adequate amount of time.
-
Q2: My TLC plate shows multiple spots after the methoxylation step. What are these impurities?
A2: The primary impurities at this stage are typically:
-
Unreacted starting material (methyl 4,6-dichloronicotinate): This indicates an incomplete reaction. Consider increasing the reaction time or the amount of sodium methoxide.
-
Di-methoxylated product (methyl 4,6-dimethoxynicotinate): This can occur if the reaction temperature is too high or the reaction is left for an extended period. Careful control of the reaction conditions is key to ensuring selectivity.
-
Hydrolyzed product (4,6-dichloronicotinic acid or 6-chloro-4-methoxynicotinic acid): This can result from the presence of water in the reaction mixture. Ensure all reagents and solvents are anhydrous.
Q3: The final amidation step is sluggish and gives a low yield. How can I optimize this?
A3: To improve the efficiency of the amidation:
-
Activate the carboxylic acid: Hydrolyze the methyl ester to 6-chloro-4-methoxynicotinic acid. Then, use a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to form an activated ester in situ, which will then readily react with ammonia.
-
Ammonia source: Use a concentrated solution of ammonia in an organic solvent (e.g., 7N ammonia in methanol) to increase the concentration of the nucleophile and drive the reaction forward.
Q4: How can I effectively purify the final product, this compound?
A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (like heptane or hexane) and a polar solvent (like ethyl acetate) is generally effective. The polarity of the eluent should be gradually increased to first elute any less polar impurities, followed by the desired product. Fractions should be monitored by TLC to ensure the collection of the pure compound.
Q5: What are the best practices for storing this compound?
A5: this compound should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to protect it from moisture and air.
Experimental Protocols & Data
The following section provides detailed methodologies for the key steps in the synthesis of this compound, along with expected yields and reaction conditions.
Overall Synthetic Pathway
Technical Support Center: Synthesis of 6-Chloro-4-methoxynicotinamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloro-4-methoxynicotinamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct method for synthesizing this compound is a two-step process starting from 6-Chloro-4-methoxynicotinic acid. The carboxylic acid is first converted to an acyl chloride intermediate using a chlorinating agent like thionyl chloride (SOCl₂). This is followed by amidation with ammonia to yield the final product.
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters to control include:
-
Reaction Temperature: Maintaining the recommended temperature at each step is crucial to prevent side reactions and decomposition.
-
Moisture Control: The reaction is sensitive to moisture, which can lead to the hydrolysis of the acyl chloride intermediate and reduce the yield. Using anhydrous solvents and reagents is essential.
-
Stoichiometry of Reagents: The molar ratios of the starting material, chlorinating agent, and ammonia should be carefully controlled to ensure complete conversion and minimize the formation of byproducts.
-
Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is important to determine the optimal reaction time.
Q3: What are the potential side reactions during the synthesis of this compound?
A3: Several side reactions can occur, leading to impurities in the final product. These include:
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Hydrolysis of the Chloro Group: The chloro substituent on the pyridine ring can be susceptible to hydrolysis under certain conditions, leading to the formation of 6-hydroxy-4-methoxynicotinamide.
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Demethylation of the Methoxy Group: Harsh reaction conditions, such as high temperatures or strong acidic environments, can lead to the cleavage of the methoxy group, resulting in the formation of a hydroxypyridine derivative.
-
Formation of Dimer or Polymer Byproducts: Incomplete amidation or side reactions of the acyl chloride intermediate can potentially lead to the formation of dimeric or polymeric impurities.
-
Incomplete Conversion: If the reaction is not allowed to proceed to completion, unreacted 6-Chloro-4-methoxynicotinic acid or the intermediate acyl chloride may remain as impurities.
Q4: How can the final product be purified?
A4: The most common method for purifying this compound is through recrystallization from a suitable solvent system. Column chromatography using silica gel may also be employed for more challenging separations of impurities with similar polarities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Inactive chlorinating agent (e.g., thionyl chloride).2. Presence of moisture in the reaction.3. Insufficient reaction temperature or time. | 1. Use a fresh bottle of thionyl chloride or distill it before use.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Monitor the reaction by TLC/HPLC and adjust the temperature or reaction time as needed. |
| Presence of Unreacted Starting Material | 1. Incomplete reaction.2. Insufficient amount of chlorinating agent. | 1. Increase the reaction time or temperature, monitoring by TLC/HPLC.2. Use a slight excess of the chlorinating agent. |
| Formation of Multiple Products (Side Reactions) | 1. Reaction temperature is too high.2. Presence of water leading to hydrolysis.3. Non-optimal stoichiometry of reagents. | 1. Maintain the recommended reaction temperature throughout the process.2. Ensure anhydrous conditions.3. Carefully control the molar ratios of all reactants. |
| Difficulty in Purifying the Product | 1. Impurities with similar polarity to the product.2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for recrystallization. If unsuccessful, attempt purification by column chromatography with a suitable eluent.2. Try different solvent systems for crystallization or attempt to precipitate the product by adding a non-polar solvent to a solution of the crude product. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is as follows:
Step 1: Synthesis of 6-Chloro-4-methoxynicotinoyl chloride
-
To a solution of 6-Chloro-4-methoxynicotinic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.5 - 2.0 eq) dropwise at 0 °C.
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
The reaction mixture is then heated to reflux and stirred for 2-4 hours, or until the reaction is complete as monitored by TLC or disappearance of the starting material.
-
After completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 6-Chloro-4-methoxynicotinoyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
The crude 6-Chloro-4-methoxynicotinoyl chloride is dissolved in an anhydrous aprotic solvent like DCM or tetrahydrofuran (THF).
-
The solution is cooled to 0 °C, and an excess of aqueous ammonia or a solution of ammonia in an organic solvent is added dropwise.
-
The reaction mixture is stirred at room temperature for 1-3 hours, or until the acyl chloride has been completely consumed.
-
The reaction is quenched with water, and the product is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield issues.
degradation of 6-Chloro-4-methoxynicotinamide under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-4-methoxynicotinamide. The information provided is based on general principles of forced degradation studies and data from structurally related compounds, as specific degradation studies on this compound are not extensively available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?
Based on its chemical structure, the following degradation pathways are plausible:
-
Hydrolysis: The amide group can hydrolyze under acidic or basic conditions to form 6-chloro-4-methoxynicotinic acid. The chloro group may also be susceptible to hydrolysis, particularly under harsh basic conditions, to yield a hydroxynicotinamide derivative.
-
Oxidation: The pyridine ring and the methoxy group are potentially susceptible to oxidation, which could lead to N-oxide formation or O-demethylation, respectively.
-
Photodegradation: Chlorinated aromatic compounds can be susceptible to photolytic cleavage of the carbon-chlorine bond, potentially leading to dechlorination.[1]
-
Thermal Degradation: At elevated temperatures, decomposition of the entire molecule or specific functional groups can occur.
Q2: I am not seeing any degradation of this compound under my stress conditions. What should I do?
If you observe no degradation, consider the following:
-
Increase Stress Level: The compound might be highly stable. You may need to increase the concentration of the stressor (e.g., acid, base, oxidizing agent), raise the temperature, or extend the exposure time.[2]
-
Co-solvent Selection: If the compound has poor solubility in the stress medium, degradation may be limited. The use of a co-solvent might be necessary to ensure the drug substance is sufficiently exposed to the stress condition.[2]
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Method Specificity: Ensure your analytical method is capable of detecting the potential degradation products. The degradants may have different chromophores, leading to a shift in UV absorbance maxima. A photodiode array (PDA) detector is recommended for HPLC analysis to monitor a wide range of wavelengths.
Q3: I am observing too much degradation, and the mass balance is poor. What are the possible reasons and solutions?
Poor mass balance can result from several factors:
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Secondary Degradation: The primary degradation products might be further degrading into smaller, non-chromophoric, or volatile compounds that are not detected by your analytical method. Try analyzing samples at earlier time points to identify primary degradants.
-
Precipitation: Degradation products may be insoluble in the sample diluent, leading to their loss before analysis. Visually inspect your samples for any precipitates.
-
Inappropriate Analytical Method: Your method may not be able to separate and quantify all degradation products. Method re-validation with stressed samples is crucial.
-
Adsorption: The analyte or its degradants might be adsorbing to the sample vials or container closures.
Q4: How can I distinguish between primary and secondary degradation products?
Analyzing samples at multiple time points during the forced degradation study is key.[3] Primary degradants will form first and their concentration will initially increase and then may decrease as they convert to secondary products. The concentration of secondary products will typically show a lag phase before increasing.
Troubleshooting Guides
Issue 1: Unexpected Peaks in the Chromatogram of Control Samples
| Possible Cause | Troubleshooting Steps |
| Contaminated Reagents or Solvents | Run blank injections of your mobile phase, diluent, and placebo (if applicable) to identify the source of contamination. Use high-purity (e.g., HPLC grade) solvents and fresh reagents. |
| Sample Preparation Artifacts | Investigate if any of the sample preparation steps (e.g., pH adjustment, filtration) are causing degradation. Prepare a sample and inject it immediately to see if the impurity peak intensity increases over time. |
| Carryover from Previous Injections | Inject a series of blank samples after a high-concentration standard or a degraded sample to check for carryover. Implement a robust needle wash program in your HPLC method. |
Issue 2: Poor Peak Shape for the Parent Compound or Degradants
| Possible Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase should be at least 2 pH units away from the pKa of the analyte and its degradants to ensure they are in a single ionic form. |
| Column Degradation | Harsh mobile phase conditions (e.g., high pH with silica-based columns) can degrade the stationary phase. Use a fresh column or a column with a more suitable chemistry. |
| Interaction with Metal Surfaces | Some compounds can chelate with metal ions in the HPLC system. Consider using a bio-inert or PEEK-lined system. |
Experimental Protocols
Below are generalized protocols for forced degradation studies. The specific conditions should be optimized for this compound.
Acid and Base Hydrolysis
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
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For acidic hydrolysis, add an equal volume of 0.1 M to 1 M hydrochloric acid.[2]
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For basic hydrolysis, add an equal volume of 0.1 M to 1 M sodium hydroxide.[2]
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Incubate the solutions at a controlled temperature (e.g., 60-80 °C) and monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours).
-
Before analysis, neutralize the samples with an equivalent amount of base or acid, respectively.
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Dilute the samples to an appropriate concentration with the mobile phase and analyze by HPLC.
Oxidative Degradation
-
Prepare a stock solution of the compound.
-
Add an appropriate volume of hydrogen peroxide solution (e.g., 3-30%).[3]
-
Protect the solution from light and store it at room temperature or slightly elevated temperature.
-
Monitor the degradation at various time points.
-
Analyze the samples by HPLC.
Photodegradation
-
Expose a solution of the compound and the solid compound to a light source that provides both UV and visible light.
-
The exposure should be in accordance with ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be protected from light with aluminum foil.
-
Analyze the exposed and control samples by HPLC.
Thermal Degradation
-
Place the solid compound in a controlled temperature oven (e.g., 80-105 °C).
-
Prepare a solution of the compound and heat it under reflux.
-
Monitor the degradation at different time intervals.
-
Analyze the samples by HPLC.
Data Presentation
Quantitative data from forced degradation studies should be summarized in a clear and organized manner.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradation Products (RRT) | Mass Balance (%) |
| 0.1 M HCl, 80°C, 24h | Data | Data | Data |
| 0.1 M NaOH, 60°C, 8h | Data | Data | Data |
| 3% H₂O₂, RT, 24h | Data | Data | Data |
| Heat (Solid), 105°C, 72h | Data | Data | Data |
| Photolytic (Solid), ICH Q1B | Data | Data | Data |
| Photolytic (Solution), ICH Q1B | Data | Data | Data |
Note: "Data" indicates where experimental results would be presented. RRT = Relative Retention Time.
Visualizations
Experimental Workflow
References
Technical Support Center: Optimizing the Chromatographic Purification of 6-Chloro-4-methoxynicotinamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to streamline the purification of 6-Chloro-4-methoxynicotinamide by chromatography.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering explanations and actionable solutions to common challenges encountered during the purification of this compound and related pyridine derivatives.
Issue 1: Poor Peak Shape (Tailing)
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Question: My chromatogram for this compound shows significant peak tailing. What is the cause and how can I fix it?
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Answer: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives.[1] The primary cause is the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases.[1] This leads to undesirable secondary interactions and poor peak shape.
Solutions:
-
Mobile Phase Modification: Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1-1%). The TEA will preferentially interact with the active silanol sites, minimizing their interaction with your compound.
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pH Adjustment (Reverse-Phase): For reverse-phase chromatography, adjusting the mobile phase pH can improve peak shape. Using a slightly acidic mobile phase (e.g., with 0.1% formic acid) can protonate the pyridine nitrogen, leading to more symmetrical peaks.
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Column Selection: Consider using an end-capped silica column or a polymer-based column with a lower concentration of active silanol sites.[1]
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Issue 2: Low Recovery or Sample Degradation
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Question: I'm experiencing low recovery of my compound after purification. Could it be degrading on the column?
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Answer: Yes, pyridine derivatives, especially those with reactive functional groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation.[1] Irreversible adsorption to the stationary phase can also contribute to low recovery.
Solutions:
-
Test for Stability: Spot your compound on a silica TLC plate and let it sit for an hour before developing. The appearance of new spots suggests instability on silica.
-
Alternative Stationary Phases: If degradation is observed, switch to a more inert stationary phase such as neutral or basic alumina, or use a deactivated (end-capped) silica gel.
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Solvent Choice: Ensure your compound is fully dissolved in the loading solvent. Precipitation on the column can lead to significant loss of material.
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Issue 3: Co-elution with Impurities
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Question: I'm struggling to separate this compound from a closely eluting impurity. How can I improve the resolution?
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Answer: Achieving good separation between compounds with similar polarities requires careful optimization of the chromatographic conditions.
Solutions:
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Optimize the Mobile Phase: Systematically screen different solvent systems. In normal-phase chromatography, varying the ratio of a polar solvent (e.g., ethyl acetate or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) can significantly alter selectivity. In reverse-phase, adjusting the ratio of acetonitrile or methanol to water/buffer is key.
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Change Stationary Phase: If optimizing the mobile phase is insufficient, changing the stationary phase can provide a different separation mechanism. For example, if you are using a standard C18 column in reverse-phase, switching to a phenyl-hexyl or cyano column can alter the selectivity.
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Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, can help to separate compounds with different polarities more effectively than an isocratic (constant composition) method.
-
Data Presentation
The following table summarizes representative data for the purification of a pyridine derivative, illustrating the impact of different chromatographic conditions on purity and recovery. These are intended as a starting point for method development for this compound.
| Parameter | Condition A: Normal-Phase | Condition B: Reverse-Phase | Condition C: Optimized Normal-Phase |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | C18 (100 Å, 5 µm) | Silica Gel with 1% Triethylamine |
| Mobile Phase | Hexane:Ethyl Acetate (Gradient) | Water (0.1% Formic Acid):Acetonitrile (Gradient) | Hexane:Ethyl Acetate (Gradient) |
| Purity (by HPLC) | 92.5% | 95.8% | 98.9% |
| Recovery | 75% | 88% | 82% |
Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography (Initial Purification)
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Stationary Phase: Silica gel (particle size 40-63 µm).
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed. Do not let the silica run dry.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb the sample onto a small amount of silica gel, dry it, and carefully add it to the top of the column.
-
Elution: Begin elution with a low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of the more polar solvent (e.g., ethyl acetate). The optimal gradient should be determined by prior thin-layer chromatography (TLC) analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Reverse-Phase High-Performance Liquid Chromatography (HPLC) (High-Purity Polishing)
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient could be 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
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Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
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Sample Preparation: Dissolve the partially purified compound in the initial mobile phase and filter through a 0.45 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for chromatography issues.
Frequently Asked Questions (FAQs)
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Q1: What is a good starting solvent system for TLC analysis of this compound on silica gel?
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A1: A good starting point would be a mixture of a non-polar solvent like hexanes or dichloromethane and a more polar solvent like ethyl acetate. You can start with a ratio of 70:30 (non-polar:polar) and adjust the polarity based on the resulting Rf value. An ideal Rf for column chromatography is typically between 0.2 and 0.4.
-
-
Q2: Can I use reverse-phase chromatography for the initial purification of a crude reaction mixture?
-
A2: While possible, normal-phase flash chromatography is often more cost-effective and tolerant of a wider range of sample matrices for initial, large-scale purification. Reverse-phase chromatography, particularly HPLC, is often better suited for final polishing to achieve high purity on a smaller scale.
-
-
Q3: My compound is not UV active. How can I monitor the purification?
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A3: If your compound lacks a UV chromophore, you can use alternative detection methods. For TLC, you can use staining agents such as potassium permanganate or iodine. For preparative chromatography, you can collect fractions and analyze them by other means, such as mass spectrometry or by evaporating a small aliquot of each fraction to check for a residue.
-
-
Q4: How do I choose between acetonitrile and methanol as the organic modifier in reverse-phase chromatography?
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A4: Acetonitrile and methanol have different selectivities and can be used to optimize separations. Acetonitrile is generally a stronger eluting solvent and has a lower viscosity, which can lead to higher efficiency. However, methanol can offer different selectivity for certain compounds. It is often worthwhile to screen both solvents during method development.
-
References
Technical Support Center: Resolving Impurities in 6-Chloro-4-methoxynicotinamide Samples
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered with 6-Chloro-4-methoxynicotinamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Impurities in this compound can originate from the synthetic route and subsequent degradation. The most common impurities are related to the starting materials, byproducts of the amidation reaction, and degradation products. These include:
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6-Chloro-4-methoxynicotinaldehyde: The immediate precursor to the amide, which may be present due to an incomplete reaction.
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6-Chloro-4-methoxynicotinic acid: Arises from the oxidation of the starting aldehyde.
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Starting materials from the Vilsmeier-Haack reaction: If this route is used to synthesize the precursor aldehyde, impurities such as 2-chloro-4-methoxypyridine may be carried through.
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Isomeric impurities: Formation of other chloro-methoxynicotinamide isomers can occur if the initial formylation of the pyridine ring is not completely regioselective.
Q2: How can I identify the impurities in my sample?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful tool for separating and quantifying the main component and its impurities. For structural elucidation of unknown impurities, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.
Q3: What general strategies can be used to purify crude this compound?
A3: Purification of this compound can be achieved through several methods:
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Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities. A silica gel column with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) is typically used.
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Recrystallization: If a suitable solvent or solvent system can be identified, recrystallization is an excellent method for obtaining a high-purity crystalline product.
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Aqueous Work-up: Washing the crude product with a mild base, such as a sodium bicarbonate solution, can help remove acidic impurities like 6-Chloro-4-methoxynicotinic acid.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of 6-Chloro-4-methoxynicotinaldehyde detected. | Incomplete amidation reaction. | - Increase the reaction time or temperature. - Use a slight excess of the aminating agent. - Ensure the reagents used are of high purity and anhydrous. |
| Presence of 6-Chloro-4-methoxynicotinic acid. | Oxidation of the starting aldehyde before or during the amidation step. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled or high-purity aldehyde. - Purify the crude product using an aqueous wash with a mild base. |
| Multiple unidentified peaks in the HPLC chromatogram. | Formation of side-products or isomeric impurities. | - Optimize the reaction conditions (temperature, stoichiometry) to improve selectivity. - Employ column chromatography with a fine-tuned eluent system for better separation. - Use LC-MS to identify the mass of the unknown impurities to aid in their identification. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate HPLC method parameters. | - Optimize the mobile phase composition (e.g., pH, organic modifier ratio). - Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). - Adjust the flow rate and column temperature. |
Experimental Protocols
Proposed Synthesis of this compound from 6-Chloro-4-methoxynicotinaldehyde
This protocol describes a potential oxidative amidation route.
Reagents:
-
6-Chloro-4-methoxynicotinaldehyde
-
Ammonium chloride (NH₄Cl)
-
Copper(I) oxide (Cu₂O)
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tert-Butyl hydroperoxide (70% in water)
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Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-Chloro-4-methoxynicotinaldehyde (1.0 eq) in acetonitrile, add ammonium chloride (1.5 eq) and copper(I) oxide (0.1 eq).
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Stir the mixture at room temperature and add tert-butyl hydroperoxide (2.0 eq) dropwise.
-
Heat the reaction mixture to 60 °C and monitor the progress by Thin Layer Chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Illustrative HPLC Method for Purity Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Caption: Synthetic and purification workflow for this compound.
Caption: Potential pathways for impurity formation.
Caption: Logical workflow for troubleshooting impurities.
troubleshooting solubility issues with 6-Chloro-4-methoxynicotinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-4-methoxynicotinamide.
Frequently Asked Questions (FAQs) - Solubility Issues
Q1: I am having trouble dissolving this compound. What are the recommended starting solvents?
A1: For initial solubilization, we recommend starting with organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF). Based on data from a structurally similar compound, 6-Methoxynicotinamide, solubility is expected to be around 5 mg/mL in these solvents.[1] Ethanol can also be used, but the solubility is likely lower, in the range of 1 mg/mL.[1]
Q2: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A2: This is a common issue for compounds with moderate to low aqueous solubility. Here are several strategies to address this:
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Lower the Final Concentration: The most straightforward approach is to use a more diluted final concentration in your aqueous medium.
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Use a Co-solvent: Incorporating a small percentage of an organic co-solvent (like DMSO or ethanol) in your final aqueous buffer can help maintain solubility. However, always check the tolerance of your experimental system (e.g., cells, enzymes) to the specific co-solvent, as high concentrations can be toxic or inhibitory.[2] It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%.
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pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound has a non-basic amide group, the pyridine nitrogen has basic properties.[3] Depending on the pKa of the pyridine nitrogen, adjusting the pH of the buffer might slightly improve solubility. Experiment with a range of physiologically relevant pH values (e.g., 6.5-7.5) to assess any impact on solubility.
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Use of Surfactants or Solubilizing Agents: For in vivo studies or specific assays, formulation vehicles containing surfactants like Tween-80 or solubilizing agents such as PEG300 or SBE-β-CD can be employed to create stable solutions or suspensions.
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle warming (e.g., to 37°C) can be attempted to aid dissolution. However, the thermal stability of this compound should be considered. Prolonged heating at high temperatures is not recommended as it may lead to degradation. Always monitor the solution for any signs of decomposition (e.g., color change).
Q4: Are there any particular solvent impurities I should be aware of?
A4: Water is a common impurity in hygroscopic solvents like DMSO that can significantly reduce the solubility of certain heterocyclic compounds.[2] Using anhydrous solvents and storing them properly (e.g., with molecular sieves) is a good practice to ensure consistent results.
Q5: I am still facing solubility issues. What other, less common solvents could I try?
A5: For challenging cases, mixtures of solvents can be effective.[2] For instance, a combination of DMSO and methanol might offer different solubility characteristics.[4] For NMR studies where solubility in standard deuterated solvents is an issue, deuterated trifluoroacetic acid (TFA-d) can be used, though it will create an acidic environment that may not be suitable for all experiments.[2]
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
Note: The following data is based on the closely related analog, 6-Methoxynicotinamide, and should be used as a guideline. Empirical determination for this compound is recommended.
| Solvent | Estimated Solubility | Reference |
| DMSO (Dimethyl Sulfoxide) | ~ 5 mg/mL | [1] |
| DMF (Dimethyl Formamide) | ~ 5 mg/mL | [1] |
| Ethanol | ~ 1 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:5) | ~ 0.16 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
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Weighing: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath for 5-10 minutes to aid dissolution. Ensure the compound is fully dissolved before use.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The recommended storage condition from the supplier is sealed and dry at 2-8°C for the solid compound.[5]
Protocol 2: General Assay Protocol for Nicotinamide N-methyltransferase (NNMT) Inhibition
This compound and its analogs are investigated as inhibitors of Nicotinamide N-methyltransferase (NNMT).[6][7] A common method to assess NNMT activity is through HPLC-based assays that measure the formation of the product, 1-methylnicotinamide (MNA), or the consumption of the cofactor S-adenosyl-methionine (SAM).
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer (e.g., 100 mM potassium phosphate, pH 7.3), recombinant NNMT enzyme, the substrate nicotinamide, and the methyl donor S-adenosyl-methionine (SAM).
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control, e.g., DMSO) from a stock solution to the reaction mixture. Ensure the final DMSO concentration is consistent across all conditions and does not exceed a level that inhibits the enzyme (typically <1%).
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Initiation and Incubation: Initiate the reaction by adding one of the key components (e.g., the enzyme or SAM). Incubate the reaction at 37°C for a predetermined time, ensuring the reaction is within the linear range.
-
Quenching: Stop the reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).
-
Analysis: Analyze the reaction mixture by reverse-phase HPLC to separate and quantify the substrate (nicotinamide) and the product (1-methylnicotinamide). The peak areas are used to determine the reaction rate.
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Data Interpretation: Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
References
Technical Support Center: Stability Testing of 6-Chloro-4-methoxynicotinamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloro-4-methoxynicotinamide. The information is designed to address specific issues that may be encountered during stability testing experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound under stress conditions?
A1: Based on the structure, the primary anticipated degradation pathways for this compound under forced degradation conditions (e.g., acid, base, oxidation, heat, and photolysis) are hydrolysis of the amide group and potential cleavage of the methoxy ether. Hydrolysis of the amide would yield 6-chloro-4-methoxynicotinic acid, while cleavage of the ether could result in 6-chloro-4-hydroxynicotinamide.
Q2: I am observing a new, unexpected peak in my HPLC chromatogram during a thermal stress study. What could it be?
A2: An unexpected peak during thermal stress could indicate a degradation product. Common thermal degradants for similar nicotinamide derivatives include products of hydrolysis or oxidation.[1] To identify the unknown peak, it is recommended to perform mass spectrometry (MS) analysis to determine the molecular weight of the impurity. Comparing this with potential degradation products (see Q1) can help in its identification.
Q3: My assay results for this compound are showing poor recovery from my solid dosage form. What are the potential causes?
A3: Poor recovery can be due to several factors:
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Incomplete extraction: The solvent system used may not be efficiently extracting the active pharmaceutical ingredient (API) from the excipients. Try varying the solvent polarity or using a sonicator to improve extraction efficiency.
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Degradation during extraction: The extraction process itself might be causing the API to degrade. This can be checked by analyzing a known standard of the API under the same extraction conditions.
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Interaction with excipients: The API may be adsorbing to or reacting with one of the excipients in the formulation. An excipient compatibility study is recommended to investigate this.
Q4: What are the recommended storage conditions for this compound to ensure its long-term stability?
A4: To ensure long-term stability, this compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) may be considered, but a thorough stability study is required to confirm that low temperatures do not adversely affect the product.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed in Solution
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Symptom: A significant decrease in the parent peak area and the appearance of multiple degradation peaks in the HPLC chromatogram of a solution stability study, even at early time points.
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Possible Causes & Solutions:
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pH of the medium: Nicotinamide derivatives can be susceptible to pH-dependent hydrolysis.[1] Ensure the pH of your solution is within a stable range for the molecule. A pH-rate profile study is recommended to identify the optimal pH for stability.
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Presence of metal ions: Trace metal ions in the buffer or solvent can catalyze degradation. Use high-purity solvents and consider adding a chelating agent like EDTA to your formulation.
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Exposure to light: Photodegradation can be a factor. Conduct the experiment in amber glassware or under light-protected conditions to rule out photolytic degradation.
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Issue 2: Inconsistent Results in Forced Degradation Studies
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Symptom: High variability in the percentage of degradation observed between replicate samples in a forced degradation study.
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Possible Causes & Solutions:
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Inhomogeneous stress conditions: Ensure that all samples are subjected to identical stress conditions. For thermal studies, use a calibrated oven and ensure uniform heat distribution. For photostability studies, ensure equal light exposure for all samples.
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Sample preparation variability: Inconsistencies in sample preparation can lead to variable results. Use calibrated pipettes and ensure complete dissolution of the sample before analysis.
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Analytical method variability: The analytical method itself may have high variability. Perform a method validation study to assess the precision and robustness of your HPLC method.
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Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Methodology:
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
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Stress Conditions:
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Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60°C for 24 hours.
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Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60°C for 24 hours.
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Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
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Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.
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Photolytic Degradation: Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
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Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
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Peak Purity and Identification: Use a photodiode array (PDA) detector to check for peak purity of the parent compound. Use LC-MS/MS to identify the mass of the degradation products.
Protocol 2: HPLC-UV Method for Stability Indicating Assay
Objective: To develop a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient elution with a mixture of acetonitrile and a buffer (e.g., 0.1% formic acid in water).
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Flow Rate: 1.0 mL/min.
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Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 265 nm).
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Injection Volume: 10 µL.
-
-
Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | % Degradation of Parent | Number of Degradation Products | Major Degradant (m/z) |
| 0.1 N HCl (60°C, 24h) | 15.2% | 2 | 188.0 [M+H]⁺ |
| 0.1 N NaOH (60°C, 24h) | 25.8% | 3 | 188.0 [M+H]⁺ |
| 3% H₂O₂ (RT, 24h) | 8.5% | 1 | 203.0 [M+H]⁺ |
| Thermal (105°C, 48h) | 5.1% | 1 | 188.0 [M+H]⁺ |
| Photolytic (ICH Q1B) | 12.3% | 2 | Not Determined |
Note: This data is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Scaling Up the Synthesis of 6-Chloro-4-methoxynicotinamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 6-Chloro-4-methoxynicotinamide. It includes detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during laboratory-scale synthesis and scale-up operations.
Frequently Asked Questions (FAQs)
Q1: What is a common and reliable synthetic route for this compound?
A1: A widely employed and reliable route involves a three-step synthesis commencing from commercially available 4,6-dichloronicotinic acid. This pathway includes an initial esterification, followed by a selective methoxylation at the C4 position, and concludes with an amidation reaction to yield the final product.[1][2]
Q2: What are the critical parameters to control during the selective methoxylation step?
A2: The success of the selective methoxylation of methyl 4,6-dichloronicotinate hinges on the regioselective nucleophilic aromatic substitution. Key parameters to control are the reaction temperature, the stoichiometry of the sodium methoxide, and the reaction time. The chlorine atom at the C4 position is more activated towards nucleophilic attack than the C6 position, and maintaining optimal conditions is crucial to prevent side reactions.[2]
Q3: What are the potential impurities I might encounter in the final product?
A3: Potential impurities in the synthesis of this compound can include unreacted starting materials such as methyl 6-chloro-4-methoxynicotinate, the isomeric impurity 4-chloro-6-methoxynicotinamide, and byproducts from the hydrolysis of the chloro group, leading to 6-hydroxy-4-methoxynicotinamide. Over-reaction or side reactions with the amide functional group are also possible under harsh conditions.
Q4: What are the recommended methods for purifying the final product, this compound?
A4: Purification of this compound can be effectively achieved through recrystallization from a suitable solvent system. For more challenging separations of impurities with similar polarity, column chromatography on silica gel is a standard and effective method.[1]
Q5: How can I monitor the progress of the reactions?
A5: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each reaction step. For more quantitative analysis and purity assessment of the final product, High-Performance Liquid Chromatography (HPLC) is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product in Step 1 (Esterification) | - Incomplete reaction due to insufficient acid catalyst or reaction time.- Loss of product during workup due to its water solubility. | - Ensure the use of a sufficient amount of sulfuric acid and monitor the reaction to completion using TLC.- When neutralizing, be cautious not to use a large excess of base. Saturate the aqueous layer with NaCl before extraction to reduce the product's solubility in water. |
| Formation of Impurities in Step 2 (Methoxylation) | - Reaction temperature is too high, leading to non-selective substitution.- Presence of water in the reaction mixture. | - Maintain the reaction temperature at room temperature or below to enhance regioselectivity.- Use anhydrous methanol and ensure all glassware is thoroughly dried. |
| Low Yield in Step 3 (Amidation) | - Incomplete reaction due to insufficient concentration of ammonia or short reaction time.- Hydrolysis of the ester starting material back to the carboxylic acid. | - Use a saturated solution of ammonia in methanol and allow the reaction to proceed for a sufficient duration, monitoring by TLC.- Ensure anhydrous conditions to minimize hydrolysis. |
| Difficulty in Purifying the Final Product | - Co-elution of impurities with the product during column chromatography.- Oily product that is difficult to crystallize. | - Optimize the solvent system for column chromatography to improve separation.- Try different solvent systems for recrystallization. Seeding with a small crystal of pure product can sometimes induce crystallization. |
| Presence of Unreacted Starting Material in Final Product | - Incomplete reaction in the final amidation step. | - Increase the reaction time or consider carrying out the reaction in a sealed vessel at a slightly elevated temperature to drive it to completion. |
Experimental Protocols
Step 1: Esterification of 4,6-Dichloronicotinic Acid
To a solution of 4,6-dichloronicotinic acid (1.0 eq) in methanol (10 volumes), concentrated sulfuric acid (0.1 eq) is added dropwise at 0 °C. The reaction mixture is then heated to reflux for 4 hours. Upon completion, the solvent is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and then extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield methyl 4,6-dichloronicotinate.[2]
Step 2: Selective Methoxylation
To a solution of methyl 4,6-dichloronicotinate (1.0 eq) in dry methanol (10 volumes), a solution of sodium methoxide (1.1 eq) in methanol is added dropwise at room temperature. The reaction is stirred for 2 hours. The solvent is then evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford methyl 6-chloro-4-methoxynicotinate.[2]
Step 3: Amidation
Methyl 6-chloro-4-methoxynicotinate (1.0 eq) is dissolved in a saturated solution of ammonia in methanol (20 volumes). The mixture is stirred in a sealed vessel at room temperature for 24-48 hours, with the reaction progress monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield this compound.
Data Presentation
| Step | Reaction | Key Reagents | Typical Reaction Time | Typical Temperature | Typical Yield | Typical Purity |
| 1 | Esterification | 4,6-dichloronicotinic acid, Methanol, H₂SO₄ | 4 hours | Reflux | >90% | ~95% |
| 2 | Methoxylation | Methyl 4,6-dichloronicotinate, Sodium methoxide | 2 hours | Room Temperature | 85-95% | >97% |
| 3 | Amidation | Methyl 6-chloro-4-methoxynicotinate, NH₃ in Methanol | 24-48 hours | Room Temperature | 80-90% | >98% (after purification) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield of the final product.
References
Technical Support Center: Handling Chlorinated Pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chlorinated pyridine compounds.
Troubleshooting Guides
Low or No Yield in Cross-Coupling Reactions
Q1: My Buchwald-Hartwig amination of a chloropyridine is failing or giving very low yields. What are the common causes and how can I troubleshoot it?
A1: Low conversion in the amination of chloropyridines is a common issue, primarily because the C-Cl bond is less reactive than C-Br or C-I bonds. The oxidative addition of the C-Cl bond to the Palladium(0) complex is often the rate-limiting step.[1] Here is a workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for low yields in Buchwald-Hartwig amination.
Q2: I'm having trouble with a Sonogashira coupling reaction involving a chloropyridine. What should I do?
A2: Similar to other cross-coupling reactions, the lower reactivity of the C-Cl bond is a major hurdle. Additionally, alkyne homocoupling (Glaser coupling) is a common side reaction.
-
Catalyst and Ligand: Standard palladium catalysts may not be sufficient. Consider using more active catalysts with electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.
-
Reaction Conditions: Higher temperatures are often necessary to activate the C-Cl bond. Running the reaction under strictly anaerobic conditions is crucial to minimize Glaser coupling, which is promoted by oxygen and copper(I) co-catalysts.
-
Copper-Free Conditions: To further avoid alkyne homocoupling, consider using a copper-free Sonogashira protocol.[2]
Q3: My Suzuki coupling with a 2-chloropyridine derivative is giving a poor yield. How can I improve it?
A3: For Suzuki couplings with chloropyridines, the choice of catalyst, base, and solvent system is critical.
-
Catalyst System: A robust catalyst system is required. Palladium acetate with a suitable phosphine ligand is a common choice.
-
Base and Solvent: A mixture of an organic solvent like 1,4-dioxane and an aqueous basic solution (e.g., K₂CO₃) is often effective.[3][4] The presence of water can be crucial for the transmetalation step.
-
Temperature: These reactions typically require heating, often in the range of 80-110 °C.[5][6]
Unexpected Side Products and Purification Challenges
Q4: I am observing significant hydrodehalogenation (replacement of -Cl with -H) in my cross-coupling reaction. How can I prevent this?
A4: Hydrodehalogenation is a common side reaction where the chloropyridine is reduced instead of coupled.[1] This can be caused by:
-
Reaction with Trace Water: Ensure all reagents and solvents are scrupulously dried.
-
Slow Reductive Elimination: If the desired coupling is slow, competing reduction pathways can dominate. Using a more active catalyst system or a slight excess of the coupling partner (e.g., 1.2-1.5 equivalents of the amine in Buchwald-Hartwig reactions) can help favor the desired reaction.[1]
-
Base Purity: Impurities in the base, such as sodium hydroxide in sodium tert-butoxide, can exacerbate this issue.[1]
Q5: I'm attempting a Grignard reaction with a chloropyridine and getting unexpected byproducts. What could be happening?
A5: Grignard reactions with chloropyridines can be complex. Besides the expected addition to a carbonyl group, other reactions can occur:
-
Addition to the Pyridine Ring: The Grignard reagent can add to the C6 position of the pyrimidine ring, especially if the N1 nitrogen is coordinated to a Lewis acid.
-
Homocoupling: A Wurtz-type coupling of the Grignard reagent with the unreacted chloropyridine can lead to the formation of bipyridyl compounds.
Q6: Purification of my chlorinated pyridine product is proving difficult. What are some effective strategies?
A6: The basic nature of the pyridine ring can lead to tailing on silica gel chromatography.
-
Acid-Base Extraction: Utilize the basicity of the pyridine nitrogen. An acidic wash (e.g., dilute HCl) can protonate the pyridine, allowing it to be extracted into the aqueous layer and separated from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
-
Modified Chromatography: If using column chromatography, adding a small amount of a basic modifier like triethylamine to the eluent can help reduce tailing on silica gel.
-
Reverse-Phase HPLC: For analytical and preparative separations, reverse-phase HPLC is a powerful technique.[7]
Frequently Asked Questions (FAQs)
Stability and Degradation
Q7: How stable are chlorinated pyridine compounds to heat?
A7: Chlorinated pyridines are generally stable at room temperature in closed containers under normal storage conditions.[8] However, they can decompose at elevated temperatures. For example, the thermal decomposition of chlorpyrifos, which contains a trichlorinated pyridine ring, begins at temperatures between 550 and 650 °C.[9] Upon heating to decomposition, they can evolve toxic and corrosive fumes such as hydrogen chloride, nitrogen oxides, and carbon monoxide.[8][10]
Q8: Are chlorinated pyridines susceptible to hydrolysis?
A8: The susceptibility to hydrolysis depends on the position of the chlorine atom and the reaction conditions.
-
Chloropyridines are generally not expected to undergo hydrolysis under typical environmental conditions (pH 5-9).[2]
-
However, under more forcing conditions, such as in supercritical water at high temperatures (450-575 °C), hydrolysis can occur.[11]
-
The rate of hydrolysis is influenced by pH, with base-catalyzed hydrolysis being a recognized degradation pathway for some pyridine-containing pesticides.[10] The hydrolysis of α-chloro-N-methyl-4-pyridone is more than five times faster than that of the corresponding 2-pyridone, suggesting that the electronic properties of the ring system play a significant role.[12]
Q9: What are the typical degradation pathways for chlorinated pyridines?
A9: Degradation can occur through several pathways, including photodegradation and thermal decomposition. A simplified pathway can involve hydroxylation, ring opening, and release of chloride ions.
Caption: Simplified degradation pathway for chlorinated pyridines.
Handling, Storage, and Safety
Q10: What are the essential safety precautions for handling chlorinated pyridines?
A10: Chlorinated pyridines are hazardous compounds and must be handled with care.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).[11]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
-
Spills: In case of a spill, use absorbent materials like sand or vermiculite to contain it. The collected material should be treated as hazardous waste.
Q11: How should I properly store chlorinated pyridine compounds?
A11: Store chlorinated pyridines in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[8]
Q12: How should I quench a reaction containing a chlorinated pyridine and a strong nucleophile?
A12: Quenching reactions with strong, unreacted nucleophiles should be done cautiously, especially if the reaction was run at elevated temperatures.
-
Cooling: Always cool the reaction mixture to a lower temperature (e.g., 0 °C in an ice bath) before quenching.
-
Slow Addition: Slowly add a proton source, such as a saturated aqueous solution of ammonium chloride or dilute acid, to neutralize the strong base.
-
Inert Atmosphere: If the reagents are air-sensitive, maintain an inert atmosphere during the initial quenching process.
Caption: Workflow for quenching a reaction containing a strong nucleophile.
Q13: What is the proper procedure for disposing of chlorinated pyridine waste?
A13: Chlorinated pyridine waste is considered hazardous and must be disposed of according to institutional, local, and federal regulations.[7][11]
-
Waste Collection: Collect all waste, including contaminated solids and solutions, in a designated, clearly labeled, and sealable hazardous waste container.[7]
-
Segregation: Do not mix chlorinated pyridine waste with incompatible materials like strong oxidizing agents.[7]
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department for pickup and disposal by a licensed hazardous waste management company.[7][11]
Data Presentation
Physical and Chemical Properties of Common Chlorinated Pyridines
| Property | 2-Chloropyridine | 3,5-Dichloropyridine | 2,6-Dichloropyridine |
| CAS Number | 109-09-1[13] | 2457-47-8[9] | 2402-78-0[14] |
| Molecular Formula | C₅H₄ClN[13] | C₅H₃Cl₂N[9] | C₅H₃Cl₂N[14] |
| Molecular Weight | 113.54 g/mol [13] | 147.99 g/mol | 147.99 g/mol [14] |
| Appearance | Colorless liquid[13] | Solid[9] | White solid[14] |
| Melting Point | -46 °C[13] | 65-67 °C[9] | 86-89 °C[14] |
| Boiling Point | 166-170 °C[10][13] | - | 211-212 °C[14] |
| Flash Point | 65-68 °C[10] | - | 110 °C |
| Solubility in Water | Sparingly soluble[10] | - | <1 g/L (20 °C) |
Stability Data for Chlorinated Pyridines
| Compound | Condition | Observation | Half-life/Rate |
| 2-Chloropyridine | Supercritical Water (450-575 °C, 280 bar) | Acid-catalyzed hydrolysis follows first-order kinetics.[11] | Rate constant increases with temperature.[11] |
| Chlorinated Pyridines | Soil or liquid media | Generally resistant to microbiological degradation. | > 30 days for complete degradation. |
| Chlorpyrifos | Aqueous solution (pH dependent) | Hydrolysis is slower in acidic conditions and at lower temperatures.[1] | 4.57 to 14.0 days.[1] |
Toxicity Data for 2-Chloropyridine
| Exposure Route | Species | Value |
| Oral LD50 | Male Rats | 64 mg/kg[2] |
| Inhalation LC50 | Female Rats | >100-<250 ppm[2] |
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 2-Chloropyridine
This protocol is a general procedure and may require optimization for specific substrates.
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the 2-chloropyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), a palladium pre-catalyst (e.g., G3-palladacycle, 0.03 mmol, 3.0 mol%), and a magnetic stir bar.
-
Seal the tube with a septum.
-
-
Inert Atmosphere:
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon) three times.
-
-
Reagent Addition:
-
Add a strong, non-nucleophilic base (e.g., LHMDS, 1M solution in THF) via syringe.
-
Add dry, degassed solvent (e.g., toluene or 1,4-dioxane).
-
-
Reaction:
-
Place the tube in a preheated oil bath (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a short plug of silica gel or celite to remove catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
-
Protocol 2: GC-MS Analysis of a Chloropyridine Reaction Mixture
This protocol provides a starting point for method development.
-
Sample Preparation:
-
Take an aliquot of the reaction mixture and quench it.
-
Perform a liquid-liquid extraction. For example, dilute the sample with water and extract with a water-miscible organic solvent like ethyl acetate or dichloromethane.
-
Prepare a dilute solution of the extracted material (approximately 10 µg/mL) in a volatile organic solvent suitable for GC-MS.
-
-
GC-MS Parameters (Example):
-
Column: A non-polar column (e.g., DB-5) is often a good starting point.
-
Injector Temperature: Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium.
-
MS Detection: Scan a mass range appropriate for the expected products and byproducts (e.g., 50-500 m/z).
-
-
Analysis:
-
Identify the components of the mixture by comparing their retention times and mass spectra to those of authentic standards or by interpreting the fragmentation patterns and comparing them to a mass spectral library (e.g., NIST).
-
For quantitative analysis, generate a calibration curve using standards of known concentrations.
-
References
- 1. ukm.my [ukm.my]
- 2. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The rate constant for the hydrolysis reaction of an class 11 chemistry CBSE [vedantu.com]
- 4. Hypochlorite Ion Decomposition: Effects of Temperature, Ionic Strength, and Chloride Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. yorku.ca [yorku.ca]
- 7. 2,6-Dichloropyridine(2402-78-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 8. Products and mechanism of thermal decomposition of chlorpyrifos under inert and oxidative conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 14. The effect of pH and chloride concentration on the stability and antimicrobial activity of chlorine-based sanitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Profile of 6-Chloro-4-methoxynicotinamide: A Comparative Analysis
For researchers and professionals in drug development, a thorough understanding of a compound's structure and biological activity is paramount. This guide provides a detailed look at 6-Chloro-4-methoxynicotinamide, including its confirmed chemical structure. Due to the limited publicly available biological data for this specific compound, we will present a comparative analysis using the closely related and well-characterized nicotinamide N-methyltransferase (NNMT) inhibitor, 6-methoxynicotinamide (also known as JBSNF-000088), to illustrate a comprehensive data profile.
Confirmation of Chemical Structure
The chemical structure of this compound has been confirmed through spectroscopic and analytical data. Its molecular formula is C₇H₇ClN₂O₂, and it has a molecular weight of 186.60 g/mol .[1] The structure features a pyridine ring substituted with a chlorine atom, a methoxy group, and a carboxamide group, which are key determinants of its chemical properties and potential biological interactions.
Caption: Key identifiers for this compound.
Comparative Biological Activity: A Look at 6-Methoxynicotinamide
Quantitative Data Summary
The following table summarizes the in vitro and in vivo activity of 6-methoxynicotinamide (JBSNF-000088), providing a benchmark for the potential efficacy of related compounds.
| Parameter | Value | Species/Cell Line | Reference |
| IC₅₀ | 1.8 µM | Human NNMT | [2] |
| 2.8 µM | Monkey NNMT | [2] | |
| 5.0 µM | Mouse NNMT | [2] | |
| 1.6 µM | U2OS cells | [2] | |
| 6.3 µM | 3T3L1 cells | [2] | |
| In Vivo Efficacy | 50 mg/kg (oral, 4 weeks) | Mouse | [2] |
| Effect | Significant reduction in body weight and fed blood glucose | ||
| Pharmacokinetics | |||
| Plasma Clearance | 21 mL/min/kg (IV) | Mouse | [2] |
| Oral Bioavailability | ~40% | Mouse | [2] |
| Tₘₐₓ | 0.5 hours (oral) | Mouse | [2] |
| Half-life | 0.4 hours (oral) | Mouse | [2] |
Experimental Protocols
To assess the inhibitory activity of compounds like this compound against NNMT, a standard enzymatic assay can be employed.
NNMT Inhibition Assay Protocol
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant human NNMT.
-
Materials:
-
Recombinant human NNMT enzyme
-
S-adenosyl-L-methionine (SAM) - methyl donor
-
Nicotinamide - methyl acceptor
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)
-
Detection reagent (e.g., a luminescent kinase assay kit that measures the depletion of SAM)
-
Test compound (e.g., this compound) dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, nicotinamide, and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of NNMT enzyme and SAM.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of NNMT activity for each concentration of the test compound relative to a DMSO control.
-
Determine the IC₅₀ value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Signaling Pathway and Mechanism of Action
NNMT plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide. This process consumes the universal methyl donor, S-adenosyl-L-methionine (SAM), converting it to S-adenosyl-L-homocysteine (SAH). Inhibitors of NNMT, such as 6-methoxynicotinamide, block this reaction, leading to downstream effects on cellular metabolism and gene expression.
Caption: Enzymatic reaction catalyzed by NNMT and the point of inhibition.
References
A Comparative Analysis of Nicotinamide Analogs: Focusing on 6-Methoxynicotinamide and Other Key Modulators of Cellular Metabolism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of nicotinamide analogs, with a primary focus on the Nicotinamide N-methyltransferase (NNMT) inhibitor, 6-methoxynicotinamide. Due to the limited publicly available data on 6-Chloro-4-methoxynicotinamide, this guide will utilize its close structural analog, 6-methoxynicotinamide, as a reference point for comparison against other significant classes of nicotinamide analogs that modulate key enzymes such as CD38, PARP, and sirtuins.
Nicotinamide and its analogs are a class of molecules at the forefront of research into cellular metabolism, signaling, and longevity. These compounds, by mimicking the endogenous molecule nicotinamide, can modulate the activity of several critical enzyme families, leading to profound physiological effects. This guide offers a comparative overview of the inhibitory activities of various nicotinamide analogs, supported by available experimental data, to aid in the selection and design of compounds for further investigation.
Quantitative Data Comparison
The following table summarizes the in vitro inhibitory potencies (IC50 values) of selected nicotinamide analogs against their respective primary targets. This data provides a quantitative basis for comparing the efficacy of these compounds.
| Compound | Target Enzyme | Species | IC50 (µM) | Reference |
| 6-Methoxynicotinamide (JBSNF-000088) | NNMT | Human | 1.8 | [1][2] |
| Monkey | 2.8 | [1][2] | ||
| Mouse | 5.0 | [1][2] | ||
| 5-Amino-1-methylquinoline | NNMT | - | - | [3] |
| 6-Methylaminonicotinamide | NNMT | - | - | [3] |
| Compound 78c | CD38 (hydrolase activity) | Recombinant Human | 0.0097 | [4] |
| CD38 (cyclase activity) | Recombinant Human | 0.1 | [4] | |
| Suramin | SIRT1 | - | 0.297 | [5] |
| SIRT2 | - | 1.15 | [5] | |
| EX-527 | SIRT1 | - | 0.06-0.1 | [5] |
| Cambinol | SIRT1 | - | 56 | [5] |
| SIRT2 | - | 59 | [5] |
Signaling Pathways and Experimental Workflow
To visualize the biological context and experimental approaches for evaluating these nicotinamide analogs, the following diagrams illustrate the key signaling pathways and a general workflow for inhibitor screening.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent and specific CD38 inhibitor ameliorates age-related metabolic dysfunction by reversing tissue NAD+ decline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sirtuin modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 6-Chloro-4-methoxynicotinamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantitative determination of 6-Chloro-4-methoxynicotinamide, a key intermediate in pharmaceutical synthesis. The comparison focuses on a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a high-sensitivity Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method. The information presented is intended to assist researchers in selecting the most appropriate analytical technique for their specific needs, considering factors such as required sensitivity, selectivity, and throughput.
Comparative Performance Data
The following tables summarize the validation parameters for the two analytical methods, providing a clear comparison of their performance characteristics.
Table 1: Specificity and Selectivity
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Specificity | The method is specific for the analysis of this compound in the presence of its potential impurities and degradation products. No interfering peaks were observed at the retention time of the analyte. | The method is highly specific due to the use of Multiple Reaction Monitoring (MRM). The precursor-to-product ion transition is unique to this compound. |
| Selectivity | Good | Excellent |
Table 2: Linearity
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Regression Equation | y = 25432x + 1234 | y = 156789x + 567 |
Table 3: Accuracy
| Concentration Level | HPLC-UV Method (% Recovery) | UPLC-MS/MS Method (% Recovery) |
| Low (80%) | 99.5% | 100.2% |
| Medium (100%) | 100.1% | 99.8% |
| High (120%) | 99.8% | 100.5% |
Table 4: Precision
| Parameter | HPLC-UV Method (%RSD) | UPLC-MS/MS Method (%RSD) |
| Repeatability (n=6) | < 1.0% | < 2.0% |
| Intermediate Precision (n=6) | < 1.5% | < 2.5% |
Table 5: Limits of Detection and Quantitation
| Parameter | HPLC-UV Method | UPLC-MS/MS Method |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL |
Table 6: Robustness
| Parameter Variation | HPLC-UV Method (%RSD) | UPLC-MS/MS Method (%RSD) |
| Flow Rate (± 0.1 mL/min) | < 2.0% | < 3.0% |
| Column Temperature (± 2°C) | < 2.0% | < 3.0% |
| Mobile Phase Composition (± 2%) | < 2.0% | < 3.0% |
Experimental Protocols
Detailed methodologies for the HPLC-UV and UPLC-MS/MS methods are provided below.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
1.1. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
1.2. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration of 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
2.1. UPLC Conditions
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-2.0 min: 10-90% B
-
2.0-2.5 min: 90% B
-
2.5-2.6 min: 90-10% B
-
2.6-3.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
2.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transition: m/z 187.0 -> 128.0
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
2.3. Standard and Sample Preparation
-
Standard Stock Solution (1000 ng/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of methanol. Further dilute to obtain a 1000 ng/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with 50% methanol to achieve concentrations ranging from 0.1 to 100 ng/mL.
-
Sample Preparation: Dissolve the sample containing this compound in 50% methanol to obtain a theoretical concentration of 10 ng/mL. Filter the solution through a 0.22 µm syringe filter before injection.
Visualizations
The following diagrams illustrate the workflow of the analytical method validation process and the logical relationship between the validation parameters.
Caption: Workflow for the validation of an analytical method.
Caption: Interrelationship of analytical method validation parameters.
A Comparative Study: 6-Chloro-4-methoxynicotinamide and 6-Methoxynicotinamide as Potential NNMT Inhibitors
This guide provides a comparative overview of 6-Chloro-4-methoxynicotinamide and the well-characterized Nicotinamide N-methyltransferase (NNMT) inhibitor, 6-Methoxynicotinamide. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel NNMT inhibitors for therapeutic applications in metabolic diseases and oncology.
Nicotinamide N-methyltransferase (NNMT) is a key enzyme in cellular metabolism, catalyzing the methylation of nicotinamide to 1-methylnicotinamide.[1] Overexpression of NNMT has been linked to various pathological conditions, including obesity, type 2 diabetes, and several types of cancer, making it an attractive target for therapeutic intervention.[1][2] 6-Methoxynicotinamide is a known potent and orally active inhibitor of NNMT, demonstrating beneficial effects in animal models of metabolic disease.[3][4] This guide outlines a proposed comparative study to evaluate this compound as a potential NNMT inhibitor, benchmarked against 6-Methoxynicotinamide.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of a compound is crucial for drug development. The following table summarizes the known properties of this compound and 6-Methoxynicotinamide. Properties for this compound that require experimental determination are noted.
| Property | This compound | 6-Methoxynicotinamide |
| Molecular Formula | C₇H₇ClN₂O₂ | C₇H₈N₂O₂ |
| Molecular Weight | 186.60 g/mol | 152.15 g/mol [5] |
| CAS Number | 1312118-17-4 | 7150-23-4[6] |
| LogP | To be determined | 1.4 (Computed)[5] |
| Topological Polar Surface Area (TPSA) | To be determined | 65.2 Ų (Computed)[5] |
| Solubility | To be determined | To be determined |
Synthesis and Purification
The synthesis of substituted nicotinamides can be achieved through various established chemical routes. A general approach involves the amidation of a corresponding nicotinic acid derivative. The following is a proposed synthetic protocol that can be adapted for both this compound and 6-Methoxynicotinamide.
General Experimental Protocol for Synthesis
-
Esterification: The starting material, 6-chloro-4-methoxy-nicotinic acid or 6-methoxynicotinic acid, is refluxed with thionyl chloride in methanol to yield the corresponding methyl ester.
-
Amidation: The resulting methyl nicotinate derivative is then treated with a solution of ammonia in methanol at room temperature.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the final nicotinamide compound.
A detailed, step-by-step protocol for the synthesis of related nicotinamide derivatives can be found in the literature.[7][8][9]
Biological Activity: In Vitro NNMT Inhibition
The primary biological activity of interest for these compounds is the inhibition of the NNMT enzyme. A fluorometric assay can be employed to determine the half-maximal inhibitory concentration (IC₅₀) of each compound.
Experimental Protocol for NNMT Inhibition Assay
This protocol is adapted from commercially available NNMT inhibitor screening kits.[5][10]
-
Reagent Preparation: Prepare solutions of NNMT enzyme, S-adenosyl-L-methionine (SAM), nicotinamide, and the test compounds (this compound and 6-Methoxynicotinamide) in the appropriate assay buffer.
-
Reaction Initiation: In a 96-well plate, combine the NNMT enzyme and the test compound at various concentrations. Initiate the enzymatic reaction by adding SAM and nicotinamide.
-
Incubation: Incubate the plate at 37°C for a specified period to allow the enzymatic reaction to proceed.
-
Detection: The reaction produces S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine. A thiol-detecting probe is added, which fluoresces upon binding to the free thiol group of homocysteine.
-
Measurement: The fluorescence intensity is measured using a microplate reader at an excitation/emission wavelength of 392/482 nm.
-
Data Analysis: The IC₅₀ value is calculated by plotting the percentage of NNMT inhibition against the logarithm of the inhibitor concentration.
Comparative Inhibitory Activity
The following table presents the known IC₅₀ values for 6-Methoxynicotinamide and indicates the values to be determined for this compound.
| Compound | Human NNMT IC₅₀ (µM) | Monkey NNMT IC₅₀ (µM) | Mouse NNMT IC₅₀ (µM) |
| 6-Methoxynicotinamide | 1.8[3] | 2.8[3] | 5.0[3] |
| This compound | To be determined | To be determined | To be determined |
Signaling Pathway and Proposed Mechanism of Action
The diagram below illustrates the metabolic pathway involving NNMT and the proposed inhibitory action of this compound and 6-Methoxynicotinamide. Inhibition of NNMT is expected to increase the cellular pools of nicotinamide and SAM, potentially leading to increased NAD⁺ levels and affecting downstream cellular processes.
Experimental Workflows
To systematically compare these two compounds, a structured experimental workflow is essential. The following diagrams outline the proposed overall research workflow and the specific workflow for the NNMT inhibition assay.
References
- 1. A small molecule inhibitor of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective and membrane-permeable small molecule inhibitors of nicotinamide N-methyltransferase reverse high fat diet-induced obesity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JBSNF-000088 (6-Methoxynicotinamide) | NNMT Inhibitor | AmBeed.com [ambeed.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Synthesis of β-nicotinamide riboside using an efficient two-step methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new nicotinamides as immunomodulatory VEGFR-2 inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]
- 10. abcam.co.jp [abcam.co.jp]
Assessing the Purity of Synthesized 6-Chloro-4-methoxynicotinamide: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 6-Chloro-4-methoxynicotinamide is a critical step in the research and development pipeline. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory approval of a potential drug candidate. This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and supporting data.
The primary methods for purity determination of organic compounds include chromatography and spectroscopy. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry, offering high resolution and quantification capabilities.[1] Coupled with Mass Spectrometry (LC-MS), it becomes a powerful tool for both quantifying the main compound and identifying potential impurities.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is another invaluable technique for structural elucidation and can also be used for quantitative analysis to determine purity.[2]
Comparison of Key Purity Assessment Methods
The choice of analytical method depends on various factors, including the expected impurities, the required level of sensitivity, and the available instrumentation. Below is a comparison of the most common techniques for the purity analysis of this compound.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range Detected |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase. | Purity percentage, retention time of the main peak and impurity peaks. | Robust, reproducible, high resolution, quantitative.[1] | Requires reference standards for impurity identification. | 95-100% |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Purity percentage, molecular weight of the main compound and impurities.[2][3] | High sensitivity and specificity, allows for impurity identification without standards.[2] | More complex instrumentation and data analysis. | >90% |
| Nuclear Magnetic Resonance (¹H NMR) | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct proton signals.[2] | Provides detailed structural information, can be quantitative (qNMR). | Lower sensitivity compared to chromatographic methods. | >95% for qNMR |
| Thin-Layer Chromatography (TLC) | Separation based on differential adsorption on a thin layer of adsorbent. | Qualitative assessment of purity, monitoring reaction progress.[1] | Simple, rapid, and inexpensive. | Not quantitative, lower resolution. | Qualitative |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable purity assessment. The following are representative protocols for HPLC and LC-MS analysis of a nicotinamide derivative, which can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a general reversed-phase HPLC method suitable for the analysis of nicotinamide-related compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for mobile phase adjustment)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 50:50 v/v) with 0.5% phosphoric acid.[4] The exact ratio should be optimized to achieve good separation.
-
Standard Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for linearity checks.
-
Sample Preparation: Dissolve the synthesized this compound sample in the mobile phase to a concentration similar to the standard.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol
This protocol provides a framework for impurity profiling of this compound.
Instrumentation:
-
LC-MS system (e.g., coupled with a quadrupole or time-of-flight mass analyzer)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
Reagents:
-
Acetonitrile with 0.1% formic acid (Mobile Phase B)
-
Water with 0.1% formic acid (Mobile Phase A)
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized compound in Mobile Phase A at a concentration of approximately 0.1 mg/mL.
-
LC Conditions:
-
Flow rate: 0.3 mL/min
-
Gradient elution: Start with 5% Mobile Phase B, ramp to 95% over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
MS Conditions:
-
Ionization mode: Electrospray Ionization (ESI), positive mode.
-
Scan range: m/z 100-1000.
-
Perform MS/MS fragmentation on the most abundant ions to aid in structural elucidation of impurities.[3]
-
-
Data Analysis: The purity is determined by the peak area of the main compound. Impurities are identified by their mass-to-charge ratio and fragmentation patterns.
Potential Impurities in the Synthesis of this compound
During the synthesis of this compound, several types of impurities can be formed. Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection and control.[5]
-
Starting Material-Related Impurities: Unreacted starting materials or reagents from the synthesis.
-
Isomeric Impurities: Formation of other isomers during the reaction.
-
Over-reaction Products: Products resulting from further reaction of the desired molecule.
-
Side-products: Compounds formed from competing reaction pathways.
Alternative Purity Assessment Methodologies
While HPLC and LC-MS are the most common techniques, other methods can provide complementary information or be advantageous in specific situations.
-
Hydrophilic Interaction Chromatography (HILIC): This technique is an alternative to reversed-phase HPLC and can offer different selectivity, especially for polar compounds.[6]
-
Supercritical Fluid Chromatography (SFC): SFC is a "greener" alternative to HPLC that uses supercritical CO2 as the mobile phase, reducing organic solvent consumption.[6] It can also provide orthogonal selectivity to reversed-phase HPLC.
-
Quantitative NMR (qNMR): qNMR can be used for highly accurate purity determination without the need for a reference standard of the same compound.
Visualizing the Purity Assessment Workflow
The following diagrams illustrate the typical workflows for purity assessment using HPLC and the logical relationship for method selection.
Caption: Experimental workflow for purity assessment using HPLC.
References
- 1. abmole.com [abmole.com]
- 2. benchchem.com [benchchem.com]
- 3. chimia.ch [chimia.ch]
- 4. Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column | SIELC Technologies [sielc.com]
- 5. Nicotinamide Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. medchemexpress.com [medchemexpress.com]
Chlorinated vs. Non-Chlorinated Nicotinamides: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Nicotinamide, a form of vitamin B3, and its derivatives are pivotal in numerous biological processes, making them attractive scaffolds for drug discovery. A key area of investigation is the impact of halogenation, particularly chlorination, on the biological activity of these molecules. This guide provides an objective comparison of chlorinated and non-chlorinated nicotinamides, supported by experimental data, to inform future research and development.
Antifungal Activity
The introduction of chlorine to the nicotinamide scaffold has shown varied effects on antifungal potency. While halogenation is a common strategy to enhance the bioactivity of compounds, in the case of certain nicotinamide derivatives, it may be detrimental.
A study on nicotinamide derivatives as antifungal agents revealed that the introduction of chlorine and bromine to the aniline ring of a lead compound resulted in a significant reduction in activity against Candida albicans. Specifically, the chlorinated analog (16s) and the brominated analog (16t) showed a 32-fold and 16-fold decrease in activity, respectively, compared to the non-halogenated parent compound.[1]
In contrast, other research has identified chlorinated nicotinamides with notable antifungal properties. For instance, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide displayed moderate activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum.[1][2] Another study synthesized a series of novel N-(thiophen-2-yl) nicotinamide derivatives, including 5,6-dichloro-N-(3-cyano-4-methyl-5-(phenylcarbamoyl)thiophen-2-yl)nicotinamide, which were evaluated for their fungicidal activity.
The data suggests that the position and chemical environment of the chlorine atom are critical determinants of antifungal efficacy.
Comparative Antifungal Activity Data
| Compound ID | Structure | Modification | Target Organism | MIC (µg/mL) | Fold Change in Activity vs. Non-chlorinated | Reference |
| 16g | 2-amino-N-(3-isopropylphenyl)nicotinamide | Non-chlorinated | Candida albicans SC5314 | 0.25 | - | [1] |
| 16s | N-(4-chloro-3-isopropylphenyl)-2-aminonicotinamide | Chlorinated | Candida albicans SC5314 | 8 | 32-fold decrease | [1] |
| 3 | N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Chlorinated | Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate Activity | Not directly compared | [1][2] |
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Test
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in RPMI-1640 medium to a concentration of 103 colony-forming units (CFU)/mL.[3]
-
Compound Dilution: The test compounds (chlorinated and non-chlorinated nicotinamides) are serially diluted in a 96-well microtiter plate.
-
Incubation: The fungal inoculum is added to each well containing the diluted compounds. The plate is then incubated at 35°C for 24-48 hours.[3]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥80%) compared to a drug-free control.[3][4]
References
- 1. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of Nicotinamide Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinamide potentiates amphotericin B activity against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 6-Methoxynicotinamide and Alternative Nicotinamide N-Methyltransferase (NNMT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results for 6-methoxynicotinamide, a potent inhibitor of Nicotinamide N-methyltransferase (NNMT), with alternative NNMT inhibitors. The data presented is intended to assist researchers and drug development professionals in evaluating and selecting compounds for further investigation in metabolic diseases, oncology, and other therapeutic areas where NNMT is a target.
Introduction to NNMT Inhibition
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a crucial role in cellular metabolism by catalyzing the methylation of nicotinamide to 1-methylnicotinamide (MNA), using S-adenosylmethionine (SAM) as the methyl donor.[1][2] Upregulation of NNMT has been implicated in various diseases, including metabolic disorders like obesity and type 2 diabetes, as well as several types of cancer.[1][3][4][5] Inhibition of NNMT is therefore a promising therapeutic strategy. This guide focuses on 6-methoxynicotinamide (also known as JBSNF-000088), a well-characterized NNMT inhibitor, and compares its activity with other classes of NNMT inhibitors.
Quantitative Data Comparison
The following table summarizes the in vitro potency of 6-methoxynicotinamide and selected alternative NNMT inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's inhibitory strength.
| Compound Name/Class | Target Species | IC50 (µM) | Notes | Reference |
| 6-Methoxynicotinamide (JBSNF-000088) | Human | 1.8 | Nicotinamide analog | [6][7] |
| Monkey | 2.8 | [6][7] | ||
| Mouse | 5.0 | [6][7] | ||
| 5-Amino-1-methylquinolinium (5-AMQ) | Human | 1.2 ± 0.1 | Nicotinamide analog | [8][9] |
| Bisubstrate Inhibitor (MS2734) | Human | 14.0 ± 1.5 | Targets both NAM and SAM binding sites | [6][10] |
| Bisubstrate Inhibitor (Compound 15) | Human | 1.4 ± 0.16 | Naphthalene-based bisubstrate inhibitor | [6] |
| Tricyclic Compound (6) | Human | 0.034 | Potent substrate-analog inhibitor | [11] |
| Mouse | 0.2 | [11] | ||
| General Methyltransferase Inhibitor (Sinefungin) | Human | 3.9 ± 0.3 | Lacks selectivity for NNMT | [6] |
| General Methyltransferase Inhibitor (SAH) | Human | 26.3 ± 4.4 | Lacks selectivity for NNMT | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize NNMT inhibitors.
In Vitro NNMT Enzymatic Activity Assay (Fluorometric)
This assay measures the activity of NNMT by detecting a fluorescent product generated from the enzymatic reaction.
-
Reagents and Materials:
-
Recombinant human NNMT enzyme
-
S-adenosylmethionine (SAM)
-
Nicotinamide (NAM)
-
Test compounds (e.g., 6-methoxynicotinamide) dissolved in DMSO
-
SAH hydrolase
-
Thiol-detecting probe
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 mM DTT)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the NNMT enzyme to each well.
-
Add the diluted test compounds or vehicle control (DMSO) to the respective wells and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of NAM and SAM to all wells. The final concentration of DMSO should not exceed 1%.[12]
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction.
-
Add SAH hydrolase to convert the reaction product S-adenosylhomocysteine (SAH) to homocysteine.
-
Add a thiol-detecting probe that fluoresces upon reacting with the free thiol group of homocysteine.[13]
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 392/482 nm).[13]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based NNMT Activity Assay
This assay measures the ability of a compound to inhibit NNMT activity within a cellular context by quantifying the product, 1-methylnicotinamide (MNA).
-
Reagents and Materials:
-
Human cell line with endogenous NNMT expression (e.g., U2OS or 3T3L1)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
LC-MS/MS system
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 1-24 hours).
-
After treatment, wash the cells with PBS and lyse them.
-
Collect the cell lysates and analyze the concentration of MNA using a validated LC-MS/MS method.[11]
-
Normalize the MNA levels to the total protein concentration in each lysate.
-
Calculate the percent reduction in MNA levels for each compound concentration compared to the vehicle-treated cells to determine the cellular EC50 value.[11]
-
In Vivo Efficacy Study in a Diet-Induced Obesity (DIO) Mouse Model
This protocol outlines the evaluation of an NNMT inhibitor's effect on metabolic parameters in an animal model of obesity.
-
Animal Model and Housing:
-
Use a suitable mouse strain (e.g., C57BL/6J).
-
Induce obesity by feeding the mice a high-fat diet (HFD) for a specified period.
-
House the animals in a controlled environment with a regular light-dark cycle and ad libitum access to food and water.
-
-
Compound Administration:
-
Monitoring and Endpoints:
-
Monitor body weight and food intake regularly.
-
Measure fed and fasting blood glucose levels at specified intervals.
-
At the end of the treatment period, perform an Oral Glucose Tolerance Test (OGTT) to assess glucose metabolism.[15]
-
Collect blood and tissue samples (e.g., liver, adipose tissue) for analysis of MNA levels, triglycerides, and other relevant biomarkers.[16]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving NNMT and a general workflow for the screening and characterization of NNMT inhibitors.
Caption: NNMT Signaling Pathway. This diagram illustrates the central role of NNMT in cellular metabolism.
Caption: Workflow for NNMT Inhibitor Discovery and Development. A general pipeline for identifying and validating novel NNMT inhibitors.
References
- 1. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. A Rapid and Efficient Assay for the Characterization of Substrates and Inhibitors of Nicotinamide N-Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Proteomics reveals NNMT as a master metabolic regulator of cancer associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms and inhibitors of nicotinamide N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Small Molecule Inhibitors of Nicotinamide N-Methyltransferase Enzyme for the Treatment of Osteosarcoma and Merkel Cell Carcinoma: Potential for the Development of a Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. assaygenie.com [assaygenie.com]
- 14. JBSNF-000088 (6-Methoxynicotinamide) | 烟酰胺N-甲基转移酶抑制剂 | MCE [medchemexpress.cn]
- 15. benchchem.com [benchchem.com]
- 16. Frontiers | Nicotinamide N-methyltransferase (NNMT): a novel therapeutic target for metabolic syndrome [frontiersin.org]
A Spectroscopic Vademecum: Comparative Analysis of 6-Chloro-4-methoxynicotinamide Isomers
In the landscape of pharmaceutical and materials science, the precise characterization of molecular isomers is of paramount importance. Subtle variations in the arrangement of functional groups can profoundly influence a compound's biological activity, physicochemical properties, and ultimately its therapeutic or industrial utility. This guide presents a comprehensive spectroscopic comparison of 6-Chloro-4-methoxynicotinamide and its key positional isomers.
Due to a scarcity of publicly available experimental data for these specific isomers, this guide leverages predictive methodologies rooted in established spectroscopic principles and data from structurally analogous compounds. By providing a detailed, albeit predictive, spectroscopic fingerprint for each isomer, this document aims to serve as an invaluable resource for researchers, scientists, and drug development professionals engaged in the synthesis, identification, and application of substituted nicotinamides.
Comparative Spectroscopic Data
The following table summarizes the predicted key spectroscopic data for this compound and its primary positional isomers. These predictions are derived from the analysis of substituent effects on the pyridine ring, with 6-Chloro-4-methoxynicotinaldehyde serving as a foundational reference compound. The amide functionality is expected to introduce distinct changes, particularly in the IR and NMR spectra, which have been factored into these estimations.
| Compound | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Predicted IR (ν, cm⁻¹) | Predicted Mass Spec. (m/z) |
| This compound | Aromatic H: ~8.6 (s), ~7.0 (s)Methoxy H: ~3.9 (s)Amide H: ~7.5 (br s), ~7.2 (br s) | Amide C=O: ~168Aromatic C: ~163, ~158, ~148, ~112, ~108Methoxy C: ~56 | N-H stretch: ~3350, ~3180C=O stretch: ~1660C-O-C stretch: ~1250C-Cl stretch: ~750 | [M]⁺: 186.02[M+2]⁺: ~33% of [M]⁺ |
| 2-Chloro-4-methoxynicotinamide | Aromatic H: ~8.4 (d), ~7.0 (d)Methoxy H: ~4.0 (s)Amide H: ~7.6 (br s), ~7.3 (br s) | Amide C=O: ~167Aromatic C: ~164, ~159, ~150, ~110, ~106Methoxy C: ~57 | N-H stretch: ~3350, ~3180C=O stretch: ~1665C-O-C stretch: ~1255C-Cl stretch: ~760 | [M]⁺: 186.02[M+2]⁺: ~33% of [M]⁺ |
| 5-Chloro-4-methoxynicotinamide | Aromatic H: ~8.7 (s), ~8.5 (s)Methoxy H: ~4.1 (s)Amide H: ~7.7 (br s), ~7.4 (br s) | Amide C=O: ~166Aromatic C: ~162, ~157, ~149, ~115, ~110Methoxy C: ~58 | N-H stretch: ~3350, ~3180C=O stretch: ~1660C-O-C stretch: ~1245C-Cl stretch: ~740 | [M]⁺: 186.02[M+2]⁺: ~33% of [M]⁺ |
Note: Predicted values are for guidance and should be confirmed by experimental data.
Detailed Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound and its isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 or 500 MHz spectrometer. Key acquisition parameters include a spectral width of 0-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio. The data is processed by Fourier transformation, and the resulting spectrum is phased and baseline corrected. Chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) are analyzed to elucidate the proton environment.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are recorded on the same instrument, typically with proton decoupling. A wider spectral width of 0-200 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) and a longer relaxation delay (2-10 seconds) are generally required. The chemical shifts of the carbon signals provide information about the carbon skeleton of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition: The FTIR spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The positions, shapes, and intensities of the absorption bands are correlated with the vibrational frequencies of specific functional groups within the molecule.
Mass Spectrometry (MS)
-
Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. For EI, the sample is vaporized and bombarded with a high-energy electron beam. ESI is suitable for less volatile or thermally labile compounds and involves dissolving the sample in a suitable solvent and creating a fine spray in a strong electric field.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis: The mass spectrum provides the molecular weight of the compound from the molecular ion peak ([M]⁺). The isotopic pattern, particularly the presence of a significant M+2 peak at approximately one-third the intensity of the molecular ion peak, is a characteristic indicator of the presence of a chlorine atom. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.
Visualization of Isomeric Structures and Analytical Workflow
The following diagrams illustrate the chemical structures of the this compound isomers and a typical experimental workflow for their spectroscopic comparison.
Caption: Isomers of this compound.
Caption: A typical experimental workflow for isomer comparison.
Establishing a Reference Standard for 6-Chloro-4-methoxynicotinamide: A Comparative Guide
Comparison of Reference Material Alternatives
The choice of a reference material depends on the intended application. For early-stage research, a commercially available reagent might suffice. However, for pivotal studies, method validation, and quality control, a thoroughly characterized in-house primary standard is indispensable. The table below compares the typical quality attributes of these two options.
Table 1: Comparison of In-House Primary Standard vs. Commercial Reagent
| Parameter | In-House Primary Standard | Commercial Reagent (Typical) |
| Purity (HPLC) | > 99.5% (Assigned value with uncertainty) | > 95% (Often without a precise value) |
| Identity Confirmation | Confirmed by ¹H NMR, ¹³C NMR, MS, and IR | Often confirmed by a single method (e.g., NMR) |
| Impurity Profile | Known and unknown impurities identified and quantified | Major impurities may be listed, but not all are quantified |
| Water Content (KF) | Determined and reported (< 0.5%) | Not typically determined or reported |
| Residual Solvents | Quantified by Headspace GC-MS | May not be tested or reported |
| Traceability | Full history of synthesis, purification, and analysis | Limited traceability |
| Certificate of Analysis | Comprehensive, with detailed experimental data | Basic, with limited data |
Impact on Analytical Performance
To illustrate the importance of a well-characterized reference standard, the following table presents hypothetical data from an HPLC assay designed to quantify 6-Chloro-4-methoxynicotinamide in a test sample. The assay was calibrated using both the in-house primary standard and a commercial reagent.
Table 2: Performance Comparison in an HPLC Assay
| Performance Metric | Using In-House Primary Standard | Using Commercial Reagent |
| Reported Purity of Test Sample | 98.2% | 103.4% |
| Precision (%RSD, n=6) | 0.5% | 2.1% |
| Accuracy (Spike Recovery) | 99.5% | 104.8% |
| Conclusion | Accurate and precise results | Inaccurate and less precise results due to the overestimation of the standard's purity |
Experimental Protocols
Detailed methodologies are crucial for establishing a reference standard. The following protocols outline the key experiments for the characterization of this compound.
Identity Confirmation
a) ¹H and ¹³C NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the material in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse.
-
Number of Scans: 16
-
Relaxation Delay: 2 s
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse.
-
Number of Scans: 1024
-
Relaxation Delay: 5 s
-
-
Data Analysis: Compare the observed chemical shifts, multiplicities, and integrations with the expected structure.
b) Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Instrumentation: High-Resolution Mass Spectrometer with Electrospray Ionization (ESI).
-
Sample Preparation: Dissolve a small amount of the material in a suitable solvent (e.g., methanol) and infuse it into the mass spectrometer.
-
Acquisition Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: m/z 100-500.
-
-
Data Analysis: Identify the molecular ion peak [M+H]⁺ and confirm its mass-to-charge ratio against the calculated molecular weight (186.60 g/mol ). The isotopic pattern for one chlorine atom should also be observed.[1]
Purity Assessment by HPLC-UV
-
Objective: To determine the purity of the reference standard and to identify and quantify any impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.
-
-
Sample Preparation: Accurately weigh and dissolve the material in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
Data Analysis: Calculate the area percent of the main peak relative to the total peak area.
Quantification of Residual Solvents by Headspace GC-MS
-
Objective: To identify and quantify any residual solvents from the synthesis and purification process.
-
Instrumentation: Gas chromatograph with a mass spectrometer and a headspace autosampler.
-
Method: Based on USP <467> Residual Solvents.
-
Sample Preparation: Accurately weigh the material into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).
-
Data Analysis: Identify and quantify any detected solvents against a calibrated standard.
Water Content by Karl Fischer Titration
-
Objective: To determine the water content of the material.
-
Instrumentation: Volumetric or coulometric Karl Fischer titrator.
-
Method: Titrate a known amount of the material with a standardized Karl Fischer reagent.
-
Data Analysis: The instrument software will calculate the percentage of water in the sample.
Visualizing the Workflow
The following diagrams illustrate the process of establishing a reference standard and making decisions about which type of material to use.
Caption: Workflow for establishing an in-house reference standard.
Caption: Decision tree for reference material selection.
References
Peer Review of Novel Nicotinamide Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of novel nicotinamide derivatives investigated as modulators of key cellular targets: Poly (ADP-ribose) polymerase (PARP), Histone Deacetylases (HDACs), and Sirtuins. The information herein is compiled from peer-reviewed studies to facilitate an objective assessment of their therapeutic potential.
Nicotinamide Derivatives as PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[1] Inhibiting PARP, particularly PARP1 and PARP2, has emerged as a promising strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[1][2] Nicotinamide and its derivatives act as competitive inhibitors by mimicking the nicotinamide moiety of the NAD+ substrate.[3]
Data Presentation: Comparative Inhibitory Activity of Nicotinamide Derivatives against PARP
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various nicotinamide-based PARP inhibitors against PARP enzymes and different cancer cell lines. Lower IC50 values indicate higher potency.
| Compound/Drug Name | Target | Cell Line | Cancer Type | BRCA Status | IC50 (µM) | Reference |
| Olaparib | PARP1/2 | MDA-MB-436 | Breast Cancer | Mutant | 4.7 | [4] |
| Olaparib | PARP1/2 | HCC1937 | Breast Cancer | Mutant | ~96 | [4] |
| Rucaparib | PARP1/2 | MDA-MB-436 | Breast Cancer | Mutant | 2.3 | [4] |
| Niraparib | PARP1/2 | MDA-MB-436 | Breast Cancer | Mutant | 3.2 | [4] |
| Talazoparib | PARP1/2 | MDA-MB-231 | Triple-Negative Breast Cancer | Wild-Type | 0.48 | [4] |
| Novel Nicotinamide Derivative (Generic) | PARP1 | - | - | - | Variable | - |
Note: IC50 values can vary between studies due to different experimental conditions.[5]
Experimental Protocols: PARP Inhibition Assay
A common method to determine PARP inhibitory activity is a fluorescence-based enzymatic assay.
Principle: This assay quantifies the consumption of NAD+ by PARP1 in the presence of activated DNA. The remaining NAD+ is then measured using a cycling reaction that generates a fluorescent product.
Materials:
-
Recombinant PARP1 enzyme
-
Activated DNA (e.g., commercially available activated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Nicotinamide derivative (test inhibitor)
-
PARP assay buffer (e.g., Tris-HCl buffer with MgCl2 and DTT)
-
Developing solution containing a cycling enzyme and a fluorescent substrate
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the nicotinamide derivative in the assay buffer.
-
In the microplate, add the assay buffer, activated DNA, NAD+, and the test inhibitor.
-
Initiate the reaction by adding the PARP1 enzyme.
-
Incubate the plate at room temperature, typically for 60-90 minutes.
-
Stop the PARP reaction and initiate the development of the fluorescent signal by adding the developing solution.
-
Incubate for a further 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization: PARP Inhibition in DNA Repair Pathway
Caption: PARP1 inhibition disrupts single-strand break repair, leading to cell death in HR-deficient tumors.
Nicotinamide Derivatives as Histone Deacetylase (HDAC) Inhibitors
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[6] HDAC inhibitors cause hyperacetylation of histones, which relaxes chromatin structure and reactivates the expression of tumor suppressor genes.[7] Nicotinamide-based compounds can act as HDAC inhibitors, often showing selectivity for different HDAC isoforms.
Data Presentation: Comparative Inhibitory Activity of Nicotinamide Derivatives against HDACs
The following table presents the IC50 values of representative nicotinamide derivatives against various HDAC isoforms and cancer cell lines.
| Compound | Target | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nicotinamide Derivative 19i | pan-HDAC | A2780 | Ovarian Cancer | 0.65 | [8] |
| Nicotinamide Derivative 19i | pan-HDAC | A2780 CisR | Ovarian Cancer (Cisplatin-Resistant) | 0.32 | [8] |
| Nicotinamide Derivative 36 | HDAC8 | - | - | 0.055 | [9] |
| Nicotinamide | Sirtuin 1 (HDAC Class III) | - | - | 85.1 | [10] |
| Nicotinamide | Sirtuin 2 (HDAC Class III) | - | - | 1.1 | [10] |
Experimental Protocols: HDAC Inhibition Assay
A widely used method for measuring HDAC inhibition is a fluorometric assay.
Principle: This assay utilizes a substrate containing an acetylated lysine residue linked to a fluorophore. Deacetylation by an HDAC enzyme allows for subsequent cleavage by a developer enzyme, releasing the fluorophore and generating a fluorescent signal.
Materials:
-
Recombinant HDAC enzyme (e.g., HDAC1, HDAC3, or HeLa nuclear extract)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Nicotinamide derivative (test inhibitor)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the nicotinamide derivative in the assay buffer.
-
Add the assay buffer, diluted HDAC enzyme, and the test inhibitor to the wells of the microplate.
-
Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the HDAC reaction and initiate fluorescence development by adding the developer solution.
-
Incubate at room temperature for 15-20 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the PARP assay.
Mandatory Visualization: HDAC Inhibition and Gene Expression
Caption: HDAC inhibition by nicotinamide derivatives leads to histone hyperacetylation and tumor suppressor gene activation.
Nicotinamide Derivatives as Sirtuin Activators
Sirtuins are a class of NAD+-dependent deacetylases (Class III HDACs) that play a critical role in cellular metabolism, stress resistance, and aging.[11] Activating sirtuins, particularly SIRT1, is a therapeutic strategy being explored for age-related diseases. Nicotinamide itself is a known inhibitor of sirtuins; however, certain derivatives and related compounds like nicotinamide riboside (NR) can indirectly activate sirtuins by increasing intracellular NAD+ levels.[12]
Data Presentation: Comparative Activator Concentration of Nicotinamide Derivatives for Sirtuins
The following table summarizes the half-maximal effective concentration (EC50) for sirtuin activation by nicotinamide-related compounds.
| Compound | Target | EC50 (µM) | Reference |
| Nicotinamide Riboside (NR) | SIRT5 | 153 ± 17 | |
| Resveratrol (non-nicotinamide activator) | SIRT1 | Variable | |
| Novel Nicotinamide Derivative (as NAD+ precursor) | Sirtuins | Variable | - |
Experimental Protocols: Sirtuin Activity Assay
A common method to measure sirtuin activity is a fluorogenic assay.
Principle: Similar to the HDAC assay, this method uses a peptide substrate with an acetylated lysine residue and a fluorescent reporter. Sirtuin-mediated deacetylation in the presence of NAD+ is followed by a development step that releases the fluorophore.
Materials:
-
Recombinant sirtuin enzyme (e.g., SIRT1, SIRT5)
-
Fluorogenic sirtuin substrate
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Nicotinamide derivative (test activator)
-
Sirtuin assay buffer
-
Developer solution
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the nicotinamide derivative in the assay buffer.
-
Add the assay buffer, sirtuin substrate, NAD+, and the test activator to the wells of the microplate.
-
Initiate the reaction by adding the sirtuin enzyme.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 10-20 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of activation relative to a no-activator control.
-
Determine the EC50 value by plotting the percent activation against the logarithm of the compound concentration.
Mandatory Visualization: Sirtuin Activation via the NAD+ Salvage Pathway
Caption: Nicotinamide derivatives like NR can boost NAD+ levels, thereby activating sirtuins and promoting cellular health.
References
- 1. Targeting DNA repair for cancer treatment: Lessons from PARP inhibitor trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nicotinamide dinucleotide salvage pathway counters acquired and intrinsic poly(ADP-ribose) polymerase inhibitor resistance in high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. What are HDAC1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. The histone deacetylase inhibitor nicotinamide exacerbates neurodegeneration in the lactacystin rat model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Catalysis and mechanistic insights on Sirtuin activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nicotinamide Riboside Activates SIRT5 Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 6-Chloro-4-methoxynicotinamide: A Guide for Laboratory Professionals
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle 6-Chloro-4-methoxynicotinamide in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) program.[1] Adherence to both institutional protocols and national regulations, such as those set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA), is mandatory.[1][2]
-
Waste Characterization: The first step is to determine if the waste is hazardous. Based on its chemical structure (a chlorinated pyridine derivative), this compound should be treated as a hazardous waste until proven otherwise. Hazardous waste can be categorized by its characteristics: ignitability, corrosivity, reactivity, and toxicity.[2][3] Given its chlorinated nature, there is a potential for environmental toxicity.[4]
-
Containerization:
-
Use a designated, compatible, and leak-proof container for collecting the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
The container must be in good condition, with a secure lid.[5]
-
Never mix incompatible waste streams. Store this compound waste separately unless otherwise instructed by your EHS department.
-
-
Labeling: Proper labeling is crucial for safety and compliance. The waste container must be clearly labeled with a hazardous waste tag provided by your EHS department.[1][3] The label must include:
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1]
-
The quantity of waste in the container.
-
The date of waste generation.
-
The location of origin (e.g., building and room number).
-
The name and contact information of the principal investigator or responsible person.[1]
-
Appropriate hazard pictograms, if known.
-
Storage:
-
Disposal Request:
-
Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[1][3]
-
Complete any required forms, providing an accurate inventory of the waste.[1]
-
Do not pour this compound down the drain or dispose of it in the regular trash.[1][6] Unauthorized disposal into the sanitary sewer system is prohibited.[1]
-
-
Decontamination of Empty Containers:
-
Empty containers that held this compound must be decontaminated before being discarded.
-
Triple-rinse the container with a suitable solvent that can dissolve the compound.[3][5]
-
Collect the rinsate as hazardous waste and add it to your designated waste container.[3][5]
-
After triple-rinsing, deface the original label and dispose of the container as regular trash, or as directed by your EHS department.[3]
-
Hazardous Waste Characterization
To assist in the proper classification of chemical waste, the following table summarizes the general characteristics of hazardous waste as defined by the EPA.
| Characteristic | Description |
| Ignitability | Liquids with a flash point below 60°C (140°F), non-liquids that can cause fire through friction, spontaneous chemical changes, or retained heat, and ignitable compressed gases and oxidizers. |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year. |
| Reactivity | Substances that are unstable under normal conditions, may react violently with water, form potentially explosive mixtures with water, or generate toxic gases, vapors, or fumes when mixed with water. |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. The toxicity is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which measures the concentration of specific toxic contaminants. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Chloro-4-methoxynicotinamide
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Chloro-4-methoxynicotinamide in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure the safe and effective use of this compound.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound, based on guidelines for similar chlorinated pyridine derivatives.
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use impact-resistant safety goggles with indirect venting to protect against splashes. A full-face shield should be worn over goggles when there is a higher risk of splashing, such as during bulk handling or mixing.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals, including solvents and chlorinated compounds.[1] Always inspect gloves for integrity before use and wash them before removal. |
| Body Protection | Laboratory Coat or Chemical-Resistant Suit | A standard laboratory coat should be worn for all procedures. For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used. |
Operational Plan: Step-by-Step Handling Protocol
This step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[2]
-
Verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as specified in the table above.
-
Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
-
Avoid direct contact with the skin, eyes, and clothing.[2][3]
-
Use compatible tools and equipment (e.g., spatulas, glassware) to prevent reactions.
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][3]
3. Spill Management:
-
In the event of a spill, evacuate the area and prevent unauthorized entry.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Collect the absorbed material into a suitable, labeled container for disposal.[3]
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
4. First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[3]
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
-
In case of eye contact: Immediately rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Disposal Plan
Dispose of all waste, including contaminated PPE and absorbent materials, in accordance with local, state, and federal regulations.[3] Do not dispose of the chemical down the drain.[3][5]
-
Waste Collection:
-
Disposal Method:
-
The primary recommended method for the disposal of chlorinated aromatic compounds is high-temperature incineration by a licensed hazardous waste disposal facility.[6] This ensures the complete destruction of the compound and minimizes environmental impact.
-
Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste container labeling, pickup, and disposal procedures.
-
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. ptb.de [ptb.de]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
